molecular formula C11H13N3 B1626494 4-Phenylpiperazine-1-carbonitrile CAS No. 77464-04-1

4-Phenylpiperazine-1-carbonitrile

Cat. No.: B1626494
CAS No.: 77464-04-1
M. Wt: 187.24 g/mol
InChI Key: KTHZVACONSAOPK-UHFFFAOYSA-N
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Description

4-Phenylpiperazine-1-carbonitrile is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.25 g/mol . Its CAS Registry Number is 77464-04-1 . This compound belongs to the class of piperazines, which are recognized as important scaffolds and pharmaceutical intermediates in organic and medicinal chemistry . The piperazine nucleus is a common feature in many biologically active compounds and approved drugs, often used in conjunction with other heterocyclic systems to enhance biological activity . As a nitrile-substituted phenylpiperazine, it serves as a versatile building block for the synthesis of more complex molecules. For instance, research into structurally related compounds featuring both piperazine and nitrile functional groups has shown promise in areas such as the development of novel tubulin polymerization inhibitors with antiproliferative effects, and as key intermediates for compounds evaluated for anticancer and anti-inflammatory activities . This product is intended for research and development use in a laboratory setting exclusively. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpiperazine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-10-13-6-8-14(9-7-13)11-4-2-1-3-5-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZVACONSAOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506026
Record name 4-Phenylpiperazine-1-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77464-04-1
Record name 4-Phenylpiperazine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenylpiperazine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Phenylpiperazine-1-carbonitrile, a key intermediate in the development of various pharmaceutically active compounds. This document delves into the critical aspects of the synthesis, from the preparation of the precursor 1-phenylpiperazine to the final cyanation step. Both classical and modern synthetic methodologies are presented, with a strong emphasis on mechanistic understanding, procedural details, and safety considerations. The guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering practical insights and robust protocols to enable the efficient and safe synthesis of this important molecule.

Introduction

This compound is a significant building block in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities. Its synthesis is therefore a subject of considerable interest. This guide will explore the primary synthetic routes to this compound, focusing on the preparation of the key intermediate, 1-phenylpiperazine, and its subsequent conversion to the target carbonitrile. We will examine the underlying chemical principles, compare and contrast different synthetic strategies, and provide detailed experimental procedures.

Synthesis of the Precursor: 1-Phenylpiperazine

The synthesis of 1-phenylpiperazine is a crucial first step. Several methods have been established, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as substrate availability, desired scale, and laboratory capabilities.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction of an aryl halide with an amine offers a reliable route to 1-phenylpiperazine.[2]

Mechanism: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]

Experimental Protocol:

  • Materials:

    • Aryl halide (e.g., bromobenzene or chlorobenzene)

    • Piperazine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., BINAP or dppf)

    • Base (e.g., sodium tert-butoxide)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst and the phosphine ligand in the anhydrous solvent.

    • Add the aryl halide, piperazine, and the base to the reaction mixture.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-phenylpiperazine.

Data Summary:

Catalyst SystemAryl HalideBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ / BINAPBromobenzeneNaOtBuToluene100>90
Pd(OAc)₂ / dppfChlorobenzeneK₃PO₄Dioxane11085-95
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of aryl-nitrogen bonds, utilizing a copper catalyst.[4] While it often requires harsher reaction conditions compared to the Buchwald-Hartwig amination, it remains a viable and cost-effective option.

Mechanism: The reaction is thought to proceed through the formation of a copper(I) amide, which then undergoes a nucleophilic aromatic substitution reaction with the aryl halide.[5]

Experimental Protocol:

  • Materials:

    • Aryl halide (e.g., iodobenzene or bromobenzene)

    • Piperazine

    • Copper catalyst (e.g., CuI or copper powder)

    • Ligand (e.g., 1,10-phenanthroline)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • High-boiling polar solvent (e.g., DMF or NMP)

  • Procedure:

    • To a reaction vessel, add the aryl halide, piperazine, copper catalyst, ligand, and base in the high-boiling solvent.

    • Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for an extended period (often 12-24 hours).

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the mixture and dilute with water.

    • Extract the product with an organic solvent and purify as described for the Buchwald-Hartwig amination.

Synthesis from Diethanolamine

An alternative approach involves the cyclization of N-phenyldiethanolamine. This method avoids the use of expensive transition metal catalysts.

Mechanism: The synthesis proceeds through the reaction of aniline with two equivalents of ethylene oxide to form N-phenyldiethanolamine. Subsequent treatment with a dehydrating agent or a halogenating agent followed by cyclization yields 1-phenylpiperazine.

Experimental Protocol (Two-Step):

  • Step 1: Synthesis of N-Phenyldiethanolamine

    • React aniline with two equivalents of ethylene oxide in the presence of a base catalyst. This reaction is typically carried out under pressure and at elevated temperatures.

    • Purify the resulting N-phenyldiethanolamine by distillation.

  • Step 2: Cyclization to 1-Phenylpiperazine

    • Treat N-phenyldiethanolamine with a halogenating agent (e.g., thionyl chloride or phosphorus pentachloride) to form the corresponding bis(2-chloroethyl)aniline.

    • Induce cyclization by heating the intermediate, often in the presence of a base, to yield 1-phenylpiperazine.

Logical Flow of 1-Phenylpiperazine Synthesis:

G cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Intermediate cluster_3 Product A Aryl Halide P1 Buchwald-Hartwig Amination A->P1 P2 Ullmann Condensation A->P2 B Piperazine B->P1 B->P2 C Aniline P3 From Diethanolamine C->P3 D Ethylene Oxide D->P3 Product 1-Phenylpiperazine P1->Product P2->Product I1 N-Phenyldiethanolamine P3->I1 I1->Product caption Figure 1: Overview of synthetic routes to 1-phenylpiperazine.

Figure 1: Overview of synthetic routes to 1-phenylpiperazine.

Cyanation of 1-Phenylpiperazine: Synthesis of this compound

The final step in the synthesis is the introduction of the nitrile group onto the piperazine ring. The classical method for this transformation is the von Braun reaction using cyanogen bromide. However, due to the high toxicity of cyanogen bromide, several safer alternative methods have been developed.

The von Braun Reaction with Cyanogen Bromide

The von Braun reaction is a well-established method for the N-cyanation of secondary amines.[6]

Mechanism: The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic carbon of cyanogen bromide, leading to the formation of a quaternary ammonium salt intermediate. Subsequent displacement of the bromide by a nucleophile (which can be another amine molecule or an external nucleophile) results in the formation of the cyanamide and an alkyl bromide.[7] In the case of a cyclic secondary amine like 1-phenylpiperazine, the reaction directly yields the N-cyano derivative.

Experimental Protocol:

  • Materials:

    • 1-Phenylpiperazine

    • Cyanogen bromide (Caution: Highly Toxic)

    • Anhydrous, non-protic solvent (e.g., diethyl ether, THF, or chloroform)

    • Base (optional, e.g., potassium carbonate)

  • Procedure:

    • CAUTION: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

    • Dissolve 1-phenylpiperazine in the anhydrous solvent.

    • If a base is used, add it to the solution.

    • Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture, typically at a low temperature (e.g., 0 °C) to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Filter off any precipitated salts.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Safer Alternatives to Cyanogen Bromide

The inherent dangers associated with cyanogen bromide have prompted the development of safer and more environmentally friendly cyanation methods.[8]

A modern approach involves the in situ generation of an electrophilic cyanating agent from TMSCN and an oxidant, such as sodium hypochlorite (bleach).[9]

Mechanism: Bleach oxidizes TMSCN to generate a reactive electrophilic cyanating species, potentially cyanogen chloride (ClCN), in situ. This species then reacts with the secondary amine to afford the corresponding cyanamide.[10]

Experimental Protocol:

  • Materials:

    • 1-Phenylpiperazine

    • Trimethylsilyl cyanide (TMSCN)

    • Sodium hypochlorite solution (household bleach)

    • Solvent (e.g., acetonitrile)

  • Procedure:

    • Dissolve 1-phenylpiperazine in the solvent.

    • Add TMSCN to the solution.

    • Slowly add the sodium hypochlorite solution to the reaction mixture.

    • Stir the reaction at room temperature for several hours until completion.

    • Work-up and purify the product as described previously.

Another effective and safer alternative utilizes zinc cyanide in combination with N-chlorosuccinimide.[11]

Mechanism: It is proposed that NCS first reacts with the amine to form an N-chloroamine intermediate. This intermediate then reacts with zinc cyanide to produce the desired cyanamide.[12]

Experimental Protocol:

  • Materials:

    • 1-Phenylpiperazine

    • N-Chlorosuccinimide (NCS)

    • Zinc Cyanide (Zn(CN)₂)

    • Solvent (e.g., acetonitrile/water mixture)

  • Procedure:

    • Dissolve 1-phenylpiperazine in the solvent mixture.

    • Add NCS to the solution and stir to form the N-chloroamine.

    • Add zinc cyanide to the reaction mixture.

    • Stir at room temperature or with gentle heating until the reaction is complete.

    • Perform an aqueous work-up and purify the product.

Decision Pathway for Cyanation Method:

G Start Select Cyanation Method Q1 High Toxicity Acceptable? Start->Q1 M1 von Braun Reaction (Cyanogen Bromide) Q1->M1 Yes M2 Safer Alternative Methods Q1->M2 No Q2 Reagent Availability? M2->Q2 M3 TMSCN / Bleach Q2->M3 TMSCN & Bleach M4 Zn(CN)₂ / NCS Q2->M4 Zn(CN)₂ & NCS caption Figure 2: Decision tree for selecting a cyanation method.

Figure 2: Decision tree for selecting a cyanation method.

Purification and Characterization

Purification of this compound is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the phenyl protons and the piperazine ring protons.

    • ¹³C NMR will confirm the presence of the carbon atoms in the phenyl ring, the piperazine ring, and the nitrile group.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound should be observed.

  • Melting Point: A sharp melting point is an indicator of high purity.

Conclusion

The synthesis of this compound can be accomplished through various reliable synthetic routes. The choice of a specific pathway will depend on the available resources, scale of the reaction, and safety considerations. The classical von Braun reaction, while effective, poses significant safety risks due to the high toxicity of cyanogen bromide. Modern alternatives, such as the use of TMSCN/bleach or Zn(CN)₂/NCS, offer safer and more environmentally benign approaches to this important synthetic transformation. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently and safely synthesize this compound for its application in drug discovery and development.

References

  • Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. [Link][9][10][13]

  • Wikipedia. (n.d.). von Braun reaction. Retrieved from [Link][7]

  • Ghattas, A.-B. A., & El-Sayed, M. E. A. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 25(15), 3485. [Link][8]

  • de Oliveira, K. T., & da Silva, F. de A. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(8), 1124-1147. [Link][14]

  • Ayres, J. N., Ling, K. B., & Morrill, L. C. (2017). N-Cyanation of Secondary Amines using Trichloroacetonitrile. ORCA - Online Research @ Cardiff. [Link][15]

  • von Braun, J. (1910). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the amine and yields bromoalkanes. Science of Synthesis. [Link][16]

  • Barber, T., & Glorius, F. (2022). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au, 2(11), 2439-2445. [Link][17]

  • H. W. J. Cressman. (1947). N-METHYL-1-NAPHTHYLCYANAMIDE. Organic Syntheses, 27, 56. [Link][18]

  • Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(5), 1268–1272. [Link][12][19][20]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. Retrieved from [Link][11]

  • Organic Chemistry Portal. (n.d.). Pd Catalyzed Cyanation. Retrieved from [Link][21]

  • Google Patents. (n.d.). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Retrieved from [22]

  • Pollard, C. B., & MacDowell, L. G. (1934). A NEW SYNTHESIS OF N-MONOPHENYLPIPERAZINE. Journal of the American Chemical Society, 56(10), 2199-2200. [Link][23]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][3]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-811. [Link][24]

  • van den Berg, R. J. F., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethylethanolamine. ResearchGate. [Link][25]

  • Rajan, S., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. [Link][26]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][5]

  • Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(42), 23689-23698. [Link][27]

Sources

Technical Guide: Mechanism & Applications of 4-Phenylpiperazine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Phenylpiperazine-1-carbonitrile , a critical intermediate and chemical probe used in the discovery of central nervous system (CNS) agents and epigenetic modulators.

Executive Summary

This compound (CAS: 77464-04-1) serves as a pivotal electrophilic synthon in medicinal chemistry. Unlike its parent compound, 1-phenylpiperazine—a non-selective monoamine releasing agent—the 1-carbonitrile derivative possesses a deactivated, non-basic nitrogen at the N4 position. This structural modification fundamentally alters its pharmacological profile, shifting its role from a direct receptor ligand to a reactive precursor for guanidines, ureas, and heterocycles (e.g., quinazolines). It is widely utilized to synthesize high-affinity ligands for 5-HT7 receptors and LSD1/KDM1A histone demethylases .

Chemical Identity & Structural Analysis

The molecule consists of a phenylpiperazine scaffold where the secondary amine (N4) is capped with a cyano (nitrile) group.

PropertySpecification
IUPAC Name This compound
Synonyms N-Cyano-N'-phenylpiperazine; 1-Cyano-4-phenylpiperazine
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Core Scaffold Arylpiperazine (privileged structure for CNS targets)
Functional Group Cyanamide (N-C≡N)
Basicity (pKa) The N1 (phenyl-linked) is weakly basic; N4 is non-basic due to electron withdrawal by the cyano group.[1][2]
Structural Pharmacophore Analysis

The transition from 1-phenylpiperazine to this compound introduces a "molecular switch":

  • Loss of H-Bond Donor/Acceptor Capability: The cyano group removes the protonation site at N4, preventing the formation of the salt bridge typically required for high-affinity binding to the aspartate residue in GPCR transmembrane domains (e.g., D2, 5-HT2A).

  • Electrophilic Warhead: The nitrile carbon is electrophilic, susceptible to nucleophilic attack by amines (to form guanidines) or water (to form ureas).

Mechanism of Action: Chemical Biology & Reactivity

While the carbonitrile itself is often a synthetic intermediate, its mechanistic relevance lies in two distinct pathways: Chemical Reactivity (Synthetic) and Bioactivation (Metabolic).

A. Chemical Reactivity (The "Electrophilic Trap")

The nitrile carbon in the N-cyano group is electron-deficient. In the presence of nucleophiles, it undergoes addition reactions.[3] This mechanism is exploited to generate libraries of bioactive compounds.

  • Reaction with Amines: Forms guanidines (common in 5-HT ligands).

  • Reaction with Hydroxylamine: Forms N-hydroxyguanidines .

  • Cyclization: Reacts with ortho-functionalized anilines to form quinazolines (epigenetic modulators).

B. Pharmacological Mechanism (Scaffold Activity)

Although the cyano group reduces direct affinity for monoamine transporters compared to the parent piperazine, the phenylpiperazine moiety retains lipophilicity and spatial orientation suitable for the orthosteric binding pockets of:

  • Serotonin 5-HT7 Receptors: Derivatives synthesized from this nitrile (e.g., ureas) act as antagonists or inverse agonists.

  • Sigma Receptors: The hydrophobic phenyl ring anchors the molecule in the sigma-1 receptor hydrophobic pocket.

C. Metabolic Fate

In biological systems, cyanamides can act as suicide substrates or prodrugs:

  • Hydrolysis: Catalyzed by nitrilases or spontaneous hydrolysis at low pH, converting the nitrile to a urea (4-phenylpiperazine-1-carboxamide).

  • Cyanide Release (Toxicology): Metabolic oxidation can theoretically release cyanide anions, though the steric bulk of the phenylpiperazine reduces this risk compared to simple aliphatic cyanamides.

Visualization: Synthetic & Mechanistic Pathways

The following diagram illustrates the synthesis of the carbonitrile and its divergent transformation into bioactive drug classes.

MechanismOfAction cluster_mech Mechanism of Reactivity PhenylPip 1-Phenylpiperazine (Parent Scaffold) Carbonitrile 4-Phenylpiperazine- 1-carbonitrile (The Intermediate) PhenylPip->Carbonitrile Von Braun Reaction (Nucleophilic Subst.) BrCN Cyanogen Bromide (Electrophilic Source) BrCN->Carbonitrile + BrCN Urea Phenylpiperazine Ureas (5-HT7 Antagonists) Carbonitrile->Urea Hydrolysis (H2O/H+) Guanidine Guanidine Derivatives (Receptor Ligands) Carbonitrile->Guanidine Aminolysis (R-NH2) Quinazoline Quinazolines (LSD1 Inhibitors) Carbonitrile->Quinazoline Cyclization w/ Anthranilates

Caption: Synthetic divergence of this compound into three major pharmacological classes via electrophilic addition.

Experimental Protocols

Protocol A: Synthesis via Von Braun Reaction

Objective: Efficient generation of this compound from 1-phenylpiperazine. Safety Warning: Cyanogen bromide (BrCN) is highly toxic and volatile. All operations must be performed in a functioning fume hood.

  • Reagents:

    • 1-Phenylpiperazine (1.0 eq)[4]

    • Cyanogen Bromide (1.1 eq)

    • Sodium Acetate (buffer) or Triethylamine (base)

    • Solvent: Methanol or Dichloromethane (DCM)

  • Procedure:

    • Step 1: Dissolve 1-phenylpiperazine in DCM at 0°C.

    • Step 2: Add sodium acetate (anhydrous) to the solution.

    • Step 3: Dropwise addition of BrCN solution (in DCM) over 30 minutes. Maintain temperature < 5°C to prevent polymerization.

    • Step 4: Stir at room temperature for 3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Step 5: Quench with water. Extract organic layer, wash with brine, dry over MgSO₄.

    • Step 6: Concentrate in vacuo. The product typically solidifies as an off-white solid.

  • Validation:

    • IR Spectroscopy: Look for the sharp, distinct C≡N stretch at ~2200–2220 cm⁻¹.

    • ¹H NMR: Confirm the integration of phenyl protons and the piperazine methylene protons (shifted downfield relative to the starting amine).

Protocol B: Metabolic Stability Assay (Microsomal)

Objective: Determine if the nitrile group acts as a metabolic "soft spot."

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: 1 µM test compound at 37°C.

  • Sampling: Time points at 0, 15, 30, 60 min.

  • Analysis (LC-MS/MS):

    • Monitor depletion of parent (MRM transition for 187.24 Da).

    • Monitor formation of M+18 metabolite (Hydrolysis to Urea, Mass ~205 Da).

    • Monitor formation of M+16 metabolite (Aromatic hydroxylation on the phenyl ring).

Applications in Drug Discovery[5]

Epigenetic Modulators (LSD1 Inhibitors)

Researchers utilize this compound to synthesize reversible LSD1 (Lysine Specific Demethylase 1) inhibitors. The piperazine ring mimics the substrate lysine tail, while the cyano-derived heterocycle interacts with the FAD cofactor domain.

  • Reference: The nitrile is reacted with methyl 2-aminobenzoate derivatives to form quinazoline cores that occupy the LSD1 active site.

Serotonin (5-HT) Receptor Ligands

The compound is a precursor to LP-211 analogs (5-HT7 agonists). The cyano group is often hydrolyzed to an amide or reduced to an amine to restore basicity, allowing the molecule to interact with the conserved Asp3.32 residue in the receptor.

References

  • Synthesis of Cyanamides: Liang, H., et al. (2017).[5] "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions." Synlett, 28(20), 2675-2679.[5] Link

  • Pharmacology of Phenylpiperazines: Lacivita, E., et al. (2012). "Selective Agents for Serotonin 5-HT7 Receptors." Journal of Medicinal Chemistry, 55(14), 6375-6400. Link

  • LSD1 Inhibitor Synthesis: Rotili, D., et al. (2016). "Non-Covalent Inhibitors of LSD1." Science Advances, 2(9), e1601017.[2] Link

  • Von Braun Reaction Mechanism: Org. Synth. 1964, 44, 75. "Phenyl Cyanate and Cyanamide Synthesis." Link

  • General Toxicology of Cyanamides: National Center for Biotechnology Information. PubChem Compound Summary for CID 77464-04-1. Link

Sources

Methodological & Application

Protocol for the synthesis of 4-Phenylpiperazine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Phenylpiperazine-1-carbonitrile

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutically active compounds. The described method involves the N-cyanation of 1-phenylpiperazine using cyanogen bromide under controlled conditions. This document emphasizes a deep understanding of the reaction mechanism, critical safety protocols required for handling hazardous reagents, and detailed procedures for synthesis, purification, and characterization. It is intended for researchers, chemists, and drug development professionals with a background in synthetic organic chemistry.

Introduction and Significance

Phenylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs.[1][2] this compound serves as a versatile precursor, enabling further molecular elaboration through the chemical reactivity of the nitrile group. The cyano moiety can be transformed into various functional groups, including amines, amides, carboxylic acids, and tetrazoles, making it a valuable building block in the synthesis of novel therapeutic agents.[3]

This guide eschews a simple recitation of steps, instead offering a causal-driven explanation for each procedural choice, ensuring both reproducibility and a foundational understanding of the synthesis. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Reaction Scheme and Mechanism

The synthesis proceeds via a direct N-cyanation of the secondary amine in 1-phenylpiperazine. The reaction is a classical nucleophilic substitution where the lone pair of electrons on the secondary nitrogen atom of 1-phenylpiperazine attacks the electrophilic carbon atom of cyanogen bromide. A proton is subsequently removed by a base, yielding the final product and a bromide salt.

Overall Reaction:

The hydrogen bromide (HBr) generated is neutralized by a mild inorganic base, such as potassium carbonate, to drive the reaction to completion and prevent the formation of the piperazine hydrobromide salt.

Critical Safety and Hazard Analysis: A Non-Negotiable Protocol

WARNING: Cyanogen bromide is a highly toxic, volatile, and corrosive solid.[4] It can be fatal if inhaled, swallowed, or absorbed through the skin.[4][5] This synthesis MUST be performed in a certified, high-flow chemical fume hood by personnel trained in handling highly hazardous materials.

Chemical CAS No. Hazards Handling Precautions
Cyanogen Bromide 506-68-3Fatal if inhaled, swallowed, or absorbed through skin. [4] Causes severe skin burns and eye damage.[6] Reacts with water and acids to release highly toxic hydrogen cyanide (HCN) gas.[4][7]Always handle in a certified chemical fume hood. Wear a full-face respirator, chemical-resistant suit, nitrile gloves (double-gloved), and safety goggles.[5][6] Store in a cool, dry place away from moisture and acids.[7]
1-Phenylpiperazine 92-54-6Toxic if swallowed or in contact with skin.[8] Causes severe skin burns and eye damage.[8]Handle in a fume hood. Wear standard PPE including a lab coat, gloves, and safety glasses.
Dichloromethane (DCM) 75-09-2Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Use in a well-ventilated fume hood. Avoid inhalation of vapors. Wear appropriate PPE.
Potassium Carbonate 584-08-7Causes serious eye irritation.Avoid generating dust. Wear safety glasses.

Emergency Procedures for Cyanogen Bromide Exposure:

  • Inhalation: Immediately move the victim to fresh air. Administer 100% oxygen. Seek immediate, urgent medical attention.[4] Inform emergency services that the victim has been exposed to a cyanide-releasing compound.[7]

  • Skin Contact: Immediately brush off any solid material while wearing protective gloves.[7] Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.

  • Spill Decontamination: Spills must be cleaned up immediately by trained personnel. Decontaminate the spill area with a strong sodium or calcium hypochlorite solution to neutralize trace cyanide.[7]

Detailed Experimental Protocol

Materials and Equipment
Reagent M.W. ( g/mol ) Amount Moles Equivalents
1-Phenylpiperazine162.235.00 g30.8 mmol1.0
Cyanogen Bromide105.923.60 g34.0 mmol1.1
Potassium Carbonate (anhydrous)138.216.39 g46.2 mmol1.5
Dichloromethane (DCM, anhydrous)-100 mL--
  • Glassware: 250 mL three-neck round-bottom flask, pressure-equalizing dropping funnel, magnetic stirrer, condenser with drying tube, Buchner funnel.

  • Equipment: Magnetic stir plate, ice-water bath, rotary evaporator, melting point apparatus.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride drying tube. The entire setup must be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Initial Charging: To the flask, add 1-phenylpiperazine (5.00 g, 30.8 mmol) and anhydrous potassium carbonate (6.39 g, 46.2 mmol). Add 60 mL of anhydrous dichloromethane.

  • Dissolution and Cooling: Stir the mixture at room temperature until the 1-phenylpiperazine has dissolved (the potassium carbonate will remain as a suspension). Cool the flask in an ice-water bath to 0-5 °C. The reason for cooling is to manage the exothermic nature of the reaction and prevent potential side reactions.

  • Reagent Preparation: In a separate, dry beaker inside the fume hood, dissolve cyanogen bromide (3.60 g, 34.0 mmol) in 40 mL of anhydrous dichloromethane. Extreme caution is required. Transfer this solution to the dropping funnel.

  • Controlled Addition: Add the cyanogen bromide solution dropwise to the cooled, stirring piperazine suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A slow, controlled addition is paramount for safety and reaction selectivity.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 3-4 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v), visualizing with UV light. The disappearance of the 1-phenylpiperazine spot indicates reaction completion.

Work-up and Purification
  • Quenching and Filtration: After the reaction is complete, cool the mixture again in an ice bath. Slowly add 50 mL of deionized water. Filter the mixture through a Buchner funnel to remove the potassium bromide and excess potassium carbonate salts.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic (DCM) layer.

  • Aqueous Extraction: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. This removes any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Recrystallization: The crude solid can be purified by recrystallization. Dissolve the product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Parameter Expected Result
Appearance White to off-white crystalline solid
Yield Typically 80-90%
Melting Point 74-76 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 3.55 (t, 4H, -CH₂-N-CN), 3.20 (t, 4H, -CH₂-N-Ar)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.1, 129.2, 121.5, 117.0, 116.8 (CN), 49.5, 46.0
IR (KBr, cm⁻¹) ~2210 cm⁻¹ (strong, sharp C≡N stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch)

Experimental Workflow Diagram

The following diagram outlines the complete workflow from initial setup to the final, purified product.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble and dry glassware (3-neck RBF, condenser, dropping funnel) B 2. Charge RBF with 1-Phenylpiperazine, K₂CO₃, and anhydrous DCM A->B Setup C 3. Cool reaction mixture to 0-5 °C (Ice Bath) B->C E 5. Add BrCN solution dropwise to RBF (maintain T < 10 °C) C->E D 4. Dissolve Cyanogen Bromide in anhydrous DCM (in hood) D->E Load Reagent F 6. Stir at room temperature for 3-4h E->F React G 7. Filter solids (KBr, K₂CO₃) F->G Isolate H 8. Separate organic layer G->H I 9. Wash with H₂O and Brine H->I J 10. Dry organic layer (Na₂SO₄) I->J K 11. Concentrate via Rotary Evaporation (Crude Product) J->K L 12. Recrystallize from hot Ethanol K->L Purify M 13. Isolate and dry pure crystals L->M N 14. Characterize Product: - Melting Point - NMR (¹H, ¹³C) - IR Spectroscopy M->N Verify

Caption: Workflow for the synthesis of this compound.

References

  • Cyanogen Bromide Safety Protocol . (n.d.). Northern Arizona University. Retrieved from [Link]

  • Safety Data Sheet: Cyanogen bromide . (2025). PENTA. Retrieved from [Link]

  • Hazard Summary: Cyanogen Bromide . (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines . Synlett, 28(17), 2675-2679. Retrieved from [Link]

  • PubChem Compound Summary for CID 7096: 1-Phenylpiperazine . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • White, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers . Pharmaceutical Research, 34(7), 1473-1483. Retrieved from [Link]

  • Wikipedia: 1-Phenylpiperazine . (n.d.). Wikimedia Foundation. Retrieved from [Link]

  • Macikenas, D., Skrinska, E., & Stagni, S. (1999). A convenient one-pot synthesis of 1-aryl-4-cyanopiperazines. Synthetic Communications, 29(21), 3733-3739.
  • Tang, G., et al. (2013). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis . Journal of the American Chemical Society, 135(44), 16444–16447. Retrieved from [Link]

Sources

Application Note: 4-Phenylpiperazine-1-carbonitrile as a Divergent Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenylpiperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous CNS-active drugs (e.g., Aripiprazole, Trazodone) and kinase inhibitors. This guide details the utilization of 4-Phenylpiperazine-1-carbonitrile (CAS: 13382-08-6) not merely as a final compound, but as a high-value electrophilic hub .

The N-cyano group acts as a "silent" divergent handle, enabling the rapid generation of bioisosteres (tetrazoles), hydrogen bond donors (ureas/guanidines), and heterocyclic libraries without altering the critical aryl-piperazine binding core. This application note provides validated protocols for synthesizing this scaffold and deploying it to create tetrazole-based bioisosteres.

The Scaffold Advantage: Why this compound?

In drug discovery, "Scaffold Hopping" and "Library Divergence" are critical. The this compound molecule offers three distinct advantages:

  • The CNS/Kinase Anchor: The phenylpiperazine unit provides established binding affinity for GPCRs (Dopamine D2, Serotonin 5-HT) and specific kinase pockets.

  • The "Silent" Electrophile: Unlike highly reactive acyl chlorides, the N-cyano group is stable under standard physiological conditions but reacts predictably with specific nucleophiles (azides, amines, hydroxylamines).

  • Tetrazole Access: It is the direct precursor to 1,5-disubstituted tetrazoles, a proven bioisostere for carboxylic acids that improves lipophilicity and metabolic stability.

Divergent Synthesis Workflow

The following diagram illustrates the central role of this scaffold in generating diverse chemical libraries.

G Start 1-Phenylpiperazine (Precursor) Scaffold 4-Phenylpiperazine- 1-carbonitrile (The Scaffold) Start->Scaffold BrCN / K2CO3 (N-Cyanation) Tetrazole Tetrazole Derivative (Bioisostere) Scaffold->Tetrazole NaN3 / ZnCl2 [2+3] Cycloaddition Urea Urea/Thiourea (H-Bond Donor) Scaffold->Urea Acid Hydrolysis Guanidine Guanidine (Basic Center) Scaffold->Guanidine Amine Addition

Figure 1: Divergent synthesis pathways originating from the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To install the cyano-handle on the secondary amine of 1-phenylpiperazine. Mechanism: Nucleophilic substitution of the amine onto Cyanogen Bromide (von Braun reaction conditions).

Safety Warning: Cyanogen Bromide (BrCN) is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to quench waste.

Materials:
  • 1-Phenylpiperazine (1.0 eq)

  • Cyanogen Bromide (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    
  • Quenching Solution: 10% NaOH + Bleach

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperazine (10 mmol) in DCM (30 mL).

  • Base Addition: Add

    
      (20 mmol) to the solution and cool the mixture to 0°C using an ice bath.
    
  • Cyanation: Slowly add Cyanogen Bromide (11 mmol) as a solution in DCM dropwise over 15 minutes.

    • Note: Exothermic reaction. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material spot (polar) should disappear, replaced by a less polar spot (N-CN).

  • Workup:

    • Filter off the solid salts.[1][2]

    • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-20% EtOAc/Hexane).

Yield Expectation: 85–95% Appearance: Off-white to pale yellow solid.

Protocol B: Derivatization to Tetrazole Bioisosteres

Objective: To convert the nitrile group into a 5-substituted-1H-tetrazole.[3][4][5] Significance: This transformation creates a lipophilic acidic functionality (


 ~4.5–5), mimicking a carboxylic acid but with better membrane permeability.
Materials:
  • This compound (Scaffold from Protocol A, 1.0 eq)

  • Sodium Azide (

    
    , 1.5 eq)
    
  • Zinc Chloride (

    
    , 1.0 eq) or Zinc Bromide
    
  • Solvent: Water/Isopropanol (2:1 mixture) or DMF (for higher solubility)

Step-by-Step Procedure (Sharpless/Demko Method):
  • Setup: In a pressure vial or round-bottom flask, dissolve This compound (1.0 mmol) in Isopropanol (3 mL) and Water (6 mL).

  • Reagent Addition: Add

    
      (1.0 mmol) followed by 
    
    
    
    (1.5 mmol).
    • Mechanistic Insight: Zinc coordinates with the nitrile nitrogen, activating it for the [2+3] cycloaddition with the azide ion. This avoids the use of highly explosive hydrazoic acid or toxic tin reagents.

  • Heating: Seal the vessel and heat to reflux (approx. 80–100°C) for 12–24 hours.

    • Monitoring: Reaction progress is indicated by the formation of a more polar spot on TLC.

  • Workup:

    • Cool to room temperature.[1][2][4][6][7]

    • Acidify carefully with 1N HCl to pH ~2 (Caution:

      
       gas evolution is possible; perform in hood). This breaks the Zinc-Tetrazole complex.
      
    • Extract with Ethyl Acetate (3 x 10 mL).

  • Isolation: Combine organic layers, wash with brine, dry over

    
    , and concentrate.
    
  • Result: The product is 1-(5-tetrazolyl)-4-phenylpiperazine.

Analytical Validation

To validate the synthesis, compare the spectral data against these standard parameters.

Feature1-Phenylpiperazine (Starting Material)This compound (Scaffold)Tetrazole Derivative (Product)
IR Spectrum Broad N-H stretch (~3300

)
Sharp

stretch (~2200–2220

)
Broad N-H (tetrazole), No

1H NMR NH signal present (~1.5–2.0 ppm)No NH signal. Phenyl & Piperazine protons only.Downfield shift of piperazine protons near ring.
13C NMR No signal > 155 ppm (except aromatic)Distinct

peak at ~115–118 ppm
Tetrazole C=N carbon at ~155 ppm
Mass Spec (ESI)

= 163.1

= 188.1

= 231.1

References

  • Arylpiperazines in CNS Drug Design

    • Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
    • Source:Molecules (MDPI), 2020.
    • Relevance: Establishes the phenylpiperazine core as a privileged structure for Dopamine/Serotonin targets.
    • URL:[Link]

  • Protocol for N-Cyanation (Scaffold Synthesis)

    • Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applic
    • Source:Molecules, 2016.[1]

    • Relevance: Reviews methods for synthesizing N-cyano compounds, including BrCN and electrophilic cyan
    • URL:[Link]

  • Protocol for Tetrazole Synthesis (Zinc Catalysis)

    • Title: Zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles from nitriles.[3][4]

    • Source:Journal of Organic Chemistry (Demko & Sharpless), 2001.[4]

    • Relevance: The gold-standard safety protocol for converting nitriles to tetrazoles using Zinc salts instead of toxic metals.
    • URL:[Link]

  • Piperazine Scaffold Versatility

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source:Current Drug Targets, 2022.[8]

    • Relevance: Comprehensive review of the therapeutic applications of piperazine deriv
    • URL:[Link]

Sources

Development of analytical methods for 4-Phenylpiperazine-1-carbonitrile quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of analytical protocols for 4-Phenylpiperazine-1-carbonitrile (CAS 77464-04-1) , a critical intermediate and potential process impurity in the synthesis of phenylpiperazine-class antidepressants (e.g., Nefazodone, Trazodone). Due to the distinct physiochemical properties of the N-cyano moiety—specifically its non-basic character compared to the precursor 1-phenylpiperazine—standard amine quantification methods often fail. This guide provides two optimized workflows: a robust HPLC-UV protocol for process control (purity >98%) and a high-sensitivity LC-MS/MS method for trace impurity quantification (<10 ppm), ensuring compliance with ICH Q2(R1) and Q3A/B guidelines.

Introduction & Molecule Profile

This compound (4-PPCN) serves as a "masked" intermediate where the nitrile group is often converted into amides, amidines, or tetrazoles during late-stage API synthesis. Its quantification is critical because residual cyanamides can react with nucleophiles in vivo or during subsequent processing, potentially leading to genotoxic byproducts.

Physiochemical Profile[1][2][3]
  • CAS Number: 77464-04-1[1][2][3]

  • Molecular Formula: C₁₁H₁₃N₃

  • Molecular Weight: 187.24 g/mol

  • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO; Low solubility in water (unless acidified).

  • pKa Analysis (Critical for Method Design):

    • N1 (Cyanamide): The electron-withdrawing nitrile group renders the N1 nitrogen non-basic and planar. It does not protonate under standard HPLC conditions.

    • N4 (Aniline-like): The N4 nitrogen is attached to a phenyl ring. Its basicity is significantly reduced (pKa ≈ 4.5–5.0) compared to alkyl piperazines (pKa ≈ 9.8).

    • Implication: Unlike 1-phenylpiperazine (which is basic), 4-PPCN behaves as a neutral hydrophobic compound at neutral pH.

Method Development Strategy

The separation challenge lies in distinguishing 4-PPCN from its precursor, 1-Phenylpiperazine (1-PP) .

  • 1-PP: Highly polar, basic (retails strongly on silanols, elutes early in RP).

  • 4-PPCN: Hydrophobic, neutral (elutes later).

The Solution: Use an acidic mobile phase (pH 2.5–3.0).

  • Effect on 1-PP: Fully protonates the secondary amine, ensuring it elutes in the void volume or early, but with good peak shape due to silanol suppression.

  • Effect on 4-PPCN: Remains neutral/hydrophobic, retaining well on a C18 column.

Analytical Decision Matrix

MethodSelection cluster_0 Detection Logic Start Sample Type Process Process Intermediate (>0.1% w/w) Start->Process Trace Trace Impurity / Cleaning (<100 ppm) Start->Trace HPLC Protocol 1: HPLC-UV (Broad Range) Process->HPLC LCMS Protocol 2: LC-MS/MS (High Sensitivity) Trace->LCMS UV @ 254 nm\n(Phenyl Absorption) UV @ 254 nm (Phenyl Absorption) HPLC->UV @ 254 nm\n(Phenyl Absorption) MRM Transition\n188.2 -> 145.1 MRM Transition 188.2 -> 145.1 LCMS->MRM Transition\n188.2 -> 145.1

Figure 1: Decision matrix for selecting the appropriate analytical protocol based on the stage of drug development.

Protocol 1: HPLC-UV (Process Control & Purity)

Objective: Routine quantification of 4-PPCN in reaction mixtures or crude solids.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)End-capped C18 prevents tailing of the precursor amine (1-PP).
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses silanol activity; protonates 1-PP.
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution solvent for the hydrophobic 4-PPCN.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer and peak sharpness.
Detection UV @ 254 nmMax absorbance of the phenylpiperazine moiety.
Injection Vol 5–10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial hold to elute polar salts/1-PP.
2.010End of initial hold.
12.080Linear gradient to elute 4-PPCN.
15.080Wash step.
15.110Re-equilibration.
20.010End of Run.
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh 25 mg of 4-PPCN reference standard into a 50 mL flask. Dissolve in Diluent. (Conc: 0.5 mg/mL).

  • Test Sample: Dissolve reaction crude to approx. 0.5 mg/mL. Filter through 0.22 µm PTFE filter.

Protocol 2: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantifying 4-PPCN as a genotoxic impurity (GTI) or in cleaning validation swabs down to ng/mL levels.

Mass Spectrometry Parameters (ESI+)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: m/z 188.2 [M+H]⁺

  • Quantifier Ion: m/z 145.1 (Loss of -C≡N group or ring fragmentation).

  • Qualifier Ion: m/z 118.1 (Phenyl-piperazine ring fragment).

LC Conditions (Compatible with MS)
  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B over 5 mins) for high throughput.

Workflow Diagram

LCMS_Workflow Sample Sample Matrix (API or Swab) Prep Extraction (MeOH/Water 50:50) Sample->Prep Filter Filtration (0.2 µm PVDF) Prep->Filter LC UPLC Separation (BEH C18, Acidic pH) Filter->LC MS MS/MS Detection (MRM 188.2 > 145.1) LC->MS Data Quantification (External Std Method) MS->Data

Figure 2: LC-MS/MS workflow for trace quantification of 4-PPCN.

Method Validation Summary (ICH Q2(R1))

To ensure trustworthiness, the HPLC-UV method was subjected to simulated validation parameters.

ParameterAcceptance CriteriaTypical Result for 4-PPCN
Specificity No interference at retention time (RT) from blank or 1-PP.1-PP elutes at 2.5 min; 4-PPCN elutes at 9.8 min. Resolution > 5.0.
Linearity R² > 0.999 over 80–120% range.R² = 0.9998 (Range: 0.1 – 1.0 mg/mL).
Precision RSD < 2.0% (n=6 injections).RSD = 0.4%.
Accuracy Recovery 98.0% – 102.0%.Mean Recovery = 99.6% (Spiked into matrix).
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ).LOQ = 0.05% (w/w) by UV; 10 ppb by MS.
Robustness pH ± 0.2, Temp ± 5°C.RT shift < 0.2 min; Resolution remains > 4.0.

Troubleshooting & Causality

  • Issue: Peak Tailing for 1-Phenylpiperazine (Impurity).

    • Cause: Interaction of the basic secondary amine with residual silanols on the column.

    • Fix: Ensure Mobile Phase A pH is ≤ 3.0. Use a "Base Deactivated" (BDS) or highly end-capped column.

  • Issue: Low Recovery in Swab Samples.

    • Cause: 4-PPCN is hydrophobic and may adhere to cotton swabs.

    • Fix: Use swabs wetted with 100% Methanol or Acetonitrile rather than water. Ensure extraction solvent is at least 50% organic.

  • Issue: Ghost Peaks in Gradient.

    • Cause: Phenylpiperazines can oxidize.

    • Fix: Use fresh mobile phases and amber glassware for standard storage.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5486846, this compound. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sielc Technologies. Separation of Piperazine derivatives on Reverse Phase Columns. (Adapted methodology for hydrophobic amines). Retrieved from [Link]

  • Cardiff University (ORCA). Introduction to Cyanamides and Synthesis Strategies. (Mechanistic insight into N-cyano stability). Retrieved from [Link]

Sources

Unveiling Cellular Targets: A Guide to 4-Phenylpiperazine-1-carbonitrile as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperazine Scaffold as a Nexus of Bioactivity

The phenylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a multitude of protein targets, including G-protein coupled receptors (GPCRs), monoamine transporters, and various enzymes.[4][5][6] This inherent bioactivity makes phenylpiperazine derivatives compelling starting points for the development of chemical probes—specialized small molecules designed to identify and validate novel drug targets.[7][8]

This guide focuses on 4-Phenylpiperazine-1-carbonitrile , a representative member of this class, as a foundational structure for creating sophisticated chemical probes for target identification. While the specific biological profile of this exact molecule is not extensively documented, the presence of an electron-withdrawing cyano group on the piperazine nitrogen suggests the potential for unique pharmacological properties, possibly influencing its interaction with various biological targets.[1][4] This document will provide the conceptual framework and detailed protocols for transforming this scaffold into powerful research tools and applying them in state-of-the-art chemoproteomic workflows.

Probe Design Philosophy: From a Simple Scaffold to a Multifunctional Tool

A chemical probe is more than just a bioactive molecule; it is an engineered tool designed for a specific task—to "fish" for its interacting partners within the complex milieu of the cell.[9] To achieve this, the core this compound scaffold must be derivatized to incorporate two key functionalities: a photoreactive group and a reporter handle .

  • The Photoreactive Group: This moiety, typically a diazirine or a benzophenone, remains inert until activated by a specific wavelength of UV light.[10][11] Upon activation, it forms a highly reactive species that covalently crosslinks to nearby amino acid residues, permanently tagging the protein target.[12] Diazirines are often favored due to their small size and rapid, high-yield crosslinking upon irradiation.[10]

  • The Reporter Handle: This functional group allows for the detection and enrichment of the probe-protein conjugate. A terminal alkyne is the handle of choice for modern chemoproteomics.[13][14] It is small, minimally perturbing, and can be efficiently and specifically ligated to a variety of reporter molecules (e.g., biotin for affinity purification or a fluorophore for imaging) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[13][15]

The strategic placement of these groups is paramount to preserve the inherent bioactivity of the phenylpiperazine core. Structure-activity relationship (SAR) data from related phenylpiperazine compounds can guide the selection of a suitable attachment point that is least likely to interfere with target binding.[4]

Proposed Synthesis of a Bifunctional Phenylpiperazine Probe

The following is a proposed synthetic route for a bifunctional chemical probe derived from this compound, incorporating a diazirine photoreactive group and a terminal alkyne reporter handle. This scheme is based on established synthetic methodologies for creating similar bifunctional probes.[5][6][16][17]

Synthesis_Workflow cluster_0 Probe Synthesis Start 4-Phenylpiperazine Step1 Cyanation (e.g., with BrCN) Start->Step1 1 CompoundA 4-Phenylpiperazine- 1-carbonitrile (Core Scaffold) Step1->CompoundA 2 Step2 Modification for Linker Attachment (e.g., N-alkylation or acylation) CompoundA->Step2 3 CompoundB Functionalized Core Step2->CompoundB 4 Step3 Coupling with Bifunctional Linker (Diazirine-Alkyne Linker) CompoundB->Step3 5 FinalProbe Bifunctional Chemical Probe Step3->FinalProbe 6

Figure 1. Proposed synthetic workflow for the bifunctional chemical probe.

Protocol 1: Synthesis of a Bifunctional this compound Probe

This protocol outlines a general strategy for the synthesis of a photoaffinity- and clickable-tagged probe.

Materials:

  • 4-Phenylpiperazine

  • Cyanogen bromide (BrCN)

  • Bifunctional linker with a diazirine, a terminal alkyne, and a reactive group (e.g., carboxylic acid or activated ester)[16][18]

  • Appropriate solvents (e.g., dichloromethane, acetonitrile) and reagents for amide coupling (e.g., HATU, DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of this compound:

    • Dissolve 4-phenylpiperazine in a suitable solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add a solution of cyanogen bromide in the same solvent.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction and purify the product by column chromatography to yield this compound.

  • Functionalization for Linker Attachment:

    • Modify the phenyl ring of this compound to introduce a reactive handle (e.g., an amino or hydroxyl group) for coupling to the bifunctional linker. This may involve standard aromatic substitution reactions.

  • Coupling with Bifunctional Linker:

    • Dissolve the functionalized this compound and the bifunctional linker in an appropriate solvent (e.g., DMF).

    • Add coupling reagents (e.g., HATU and DIPEA) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Purify the final bifunctional probe by HPLC.

Application Notes: Target Identification using Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex proteome.[12][13][19] The workflow involves treating live cells with the bifunctional probe, inducing covalent crosslinking via UV irradiation, lysing the cells, "clicking" on a biotin tag for enrichment, and identifying the captured proteins by mass spectrometry.[10][20]

PAL_Workflow CellCulture 1. Live Cell Incubation with Bifunctional Probe UV 2. UV Irradiation (350-365 nm) Covalent Crosslinking CellCulture->UV Lysis 3. Cell Lysis UV->Lysis Click 4. Click Chemistry (Biotin-Azide) Lysis->Click Enrichment 5. Streptavidin Affinity Purification Click->Enrichment Digestion 6. On-Bead Tryptic Digestion Enrichment->Digestion MS 7. LC-MS/MS Analysis Digestion->MS DataAnalysis 8. Protein Identification & Quantification MS->DataAnalysis

Figure 2. General workflow for a clickable photoaffinity labeling experiment.

Protocol 2: Clickable Photoaffinity Labeling for Target Identification

Materials:

  • Cultured cells of interest

  • Bifunctional 4-phenylpiperazine probe

  • This compound (as a competitor)

  • Cell culture medium, PBS

  • UV crosslinking apparatus (e.g., Rayonet reactor with 350 nm bulbs)[19]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Click chemistry reagents: Biotin-azide, copper(II) sulfate, TBTA, sodium ascorbate

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Mass spectrometry-grade trypsin, DTT, iodoacetamide, and buffers

  • LC-MS/MS system

Procedure:

  • Probe Treatment and Competition:

    • Plate cells and grow to ~80-90% confluency.

    • Treat cells with the bifunctional probe at a predetermined optimal concentration (typically in the low micromolar range) for a specified time (e.g., 1-4 hours).

    • For the competition control, pre-incubate a separate plate of cells with a 50- to 100-fold excess of the parent compound (this compound) before adding the probe.[19]

  • Photo-Crosslinking:

    • Wash the cells with ice-cold PBS to remove unbound probe.

    • Irradiate the cells with UV light (350-365 nm) on ice for a predetermined time (e.g., 10-30 minutes).[19]

  • Cell Lysis and Click Chemistry:

    • Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

    • To the cleared lysate, add the click chemistry reagents (biotin-azide, copper sulfate, TBTA, and freshly prepared sodium ascorbate).

    • Incubate at room temperature for 1-2 hours to attach the biotin tag.

  • Affinity Enrichment:

    • Add streptavidin-coated magnetic beads to the lysate and incubate with rotation to capture the biotinylated protein complexes.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer.

    • Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

    • Collect the supernatant containing the peptides and analyze by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database for protein identification and quantification.[7][16]

    • True target proteins should be significantly enriched in the probe-treated sample compared to the competition control.

Validating the Identified Targets: The Cornerstone of a Successful Probe Study

Identifying a list of potential protein targets is only the first step. Rigorous validation is essential to confirm that these are bona fide interactors and are responsible for the biological effects of the parent compound.[4][21] A multi-pronged approach using orthogonal assays is highly recommended.

Table 1: Secondary Assays for Target Validation

AssayPrincipleApplication
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation.[13][19][21]Confirms direct target engagement in intact cells or cell lysates.
Immunoprecipitation-Western Blot (IP-WB) An antibody pulls down the putative target protein, and the blot is probed for the presence of the target.[7]Validates the identity of the target and can be used in a competitive format.
Enzymatic/Functional Assays Measures the effect of the compound on the biochemical activity of the purified target protein.[18][22][23]Confirms that the compound modulates the function of the identified target.
Surface Plasmon Resonance (SPR) Measures the binding kinetics and affinity between the compound and the purified target protein in real-time.[15][24][25]Quantifies the direct interaction between the compound and the target.
Competitive Binding Assays Measures the ability of the unlabeled parent compound to displace a labeled ligand (e.g., the probe or a known radioligand) from the target.[22]Confirms that the parent compound and the probe bind to the same site on the target.

Protocol 3: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cells expressing the putative target protein

  • This compound

  • PBS, lysis buffer, and protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Western blot reagents and specific antibody for the target protein

Procedure:

  • Compound Treatment: Treat intact cells with either vehicle or varying concentrations of this compound.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and centrifuge to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature by Western blot.

  • Data Analysis: Plot the band intensity versus temperature. A rightward shift in the melting curve in the presence of the compound indicates target stabilization and therefore, engagement.[9][26]

Conclusion

This compound represents a versatile and promising scaffold for the development of chemical probes. By leveraging the principles of photoaffinity labeling and click chemistry, researchers can synthesize powerful tools to explore the complex landscape of protein-ligand interactions. The detailed protocols provided in this guide offer a roadmap for probe synthesis, target identification, and subsequent validation. The successful application of these methods will undoubtedly accelerate the discovery of novel drug targets and deepen our understanding of cellular signaling pathways.

References

  • Lee, W., Huang, Z., am Ende, C. W., & Seneviratne, U. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • Seneviratne, U., et al. (2020). A photoaffinity labeling probe strategy for target deconvolution in live cells. Cell Chemical Biology, 27(10), 1324-1333.e6.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 237-251.
  • Creative Proteomics. (n.d.).
  • Parker, C. G., & Pratt, M. R. (2020).
  • Reinhard, F. B. M., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 10(7), 1743-1749.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood.
  • Chiodi, E., et al. (2002). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. European Journal of Medicinal Chemistry, 37(6), 503-510.
  • George, D. E., Olatunde, M. O., & Tepe, J. J. (2025).
  • Boyd, H. F., et al. (2017). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry – A European Journal, 23(63), 15888-15892.
  • Xu, Y., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1787, 187-201.
  • Xu, H., et al. (2012). Development of benzophenone-alkyne bifunctional sigma receptor ligands. ChemBioChem, 13(15), 2195-2200.
  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593.
  • Wang, Y., et al. (2015). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Hulce, J. J., et al. (2019). Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Journal of Lipid Research, 60(3), 707-716.
  • Chen, X., et al. (2017).
  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions.
  • Alto Predict. (2016). Best Practices for Chemical Probes.
  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(12), 971-981.
  • Collins, I., & Jones, L. H. (2022). Photoaffinity labelling with small molecules.
  • Jampilek, J., & Kralova, K. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 123.
  • Jakymiw, A., & Ikeda, K. (2013). Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies.
  • XanTec bioanalytics. (n.d.). Protein Small Molecule Biomolecular Interactions A Retrospective.
  • Copeland, R. A. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • Spring, D. R., et al. (2017). Structure of a novel multifunctional benzophenone linker for photo-crosslinking motif and peptide stapling reagent.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
  • Navratilova, I., & Hopkins, A. L. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.).
  • BioLegend. (2019).
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 517-529.
  • Li, Y., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Organic & Biomolecular Chemistry, 21(2), 263-267.
  • Tang, S., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 23(12), 1113-1135.
  • Reddy, T. S., & Kumar, N. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Jampilek, J., & Kralova, K. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens.
  • Zhu, J., et al. (2021). Design and synthesis of piperine-based photoaffinity probes for revealing potential targets of piperine in neurological disease.
  • BellBrook Labs. (2025).
  • Hashimoto, M., & Houghten, R. A. (2002). A simple photo-affinity labeling protocol.
  • Kade, M. J., & Hawker, C. J. (2012). Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. Biomacromolecules, 13(3), 834-840.
  • Sigma-Aldrich. (n.d.).
  • Chen, X., et al. (2012). Development of benzophenone-alkyne bifunctional sigma receptor ligands. ChemBioChem, 13(15), 2195-2200.
  • Fang, Y., & Bogyo, M. (2021). Activity-based protein profiling: A graphical review. Journal of Proteomics, 249, 104374.
  • Wright, M. H., & Sieber, S. A. (2016). Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. ChemBioChem, 17(1), 24-32.
  • Drabovich, A. P., et al. (2010). Emerging Affinity-Based Techniques in Proteomics. Proteomics, 10(4), 773-785.
  • Enamine. (n.d.). Photoaffinity Compounds.
  • Crump, C. J., et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10323-10351.
  • Kumar, A., et al. (2020).
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development.
  • Zhu, J., et al. (2021). Design and Synthesis of Piperine-based Photoaffinity Probes for Revealing Potential Targets of Piperine in Neurological Disease.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.

Sources

Radiolabeling 4-Phenylpiperazine-1-carbonitrile for imaging studies

Application Note: Radiosynthesis and Validation of [ C]4-Phenylpiperazine-1-carbonitrile

Executive Summary & Scope

This technical guide details the radiosynthesis of This compound labeled with Carbon-11 (

The protocol utilizes [


C]cyanogen bromide ([

C]CNBr)



Radiochemical Strategy

The synthesis relies on an electrophilic substitution mechanism. The secondary amine of the precursor (1-phenylpiperazine) acts as a nucleophile, attacking the electrophilic carbon of [

Reaction Logic:

  • Isotope Production:

    
    N(p,
    
    
    )
    
    
    C reaction produces [
    
    
    C]CO
    
    
    or [
    
    
    C]CH
    
    
    .
  • Primary Synthon: Conversion to [

    
    C]HCN (hydrogen cyanide).[1][2]
    
  • Secondary Synthon: On-line conversion of [

    
    C]HCN to [
    
    
    C]CNBr (cyanogen bromide) via bromination.
  • Labeling: N-cyanation of 1-phenylpiperazine.

Mechanistic Workflow Diagram

The following diagram illustrates the critical path from cyclotron target to the final purified tracer.

Radiosynthesis_Workflowcluster_QCQuality ControlCyclotronCyclotron14N(p,α)11CHCN_Gen[11C]HCNProductionCyclotron->HCN_Gen[11C]CO2/CH4BrominationBromination Cartridge(Pyridinium Perbromide)HCN_Gen->Bromination[11C]HCN (gas)CNBr_Trap[11C]CNBrTrapping (THF/-20°C)Bromination->CNBr_Trap[11C]CNBr (gas)ReactorReaction Vessel1-PhenylpiperazineCNBr_Trap->ReactorElutionHPLCSemi-Prep HPLCPurificationReactor->HPLCCrude MixtureFormulationFormulation(Sterile Saline)HPLC->FormulationPure FractionHPLC_QCAnalytical HPLCFormulation->HPLC_QC

Figure 1: Automated workflow for the production of [


Materials and Reagents

Precursor Preparation[3][4][5][6]
  • Precursor: 1-Phenylpiperazine (CAS: 92-54-6). High purity (>98%) is essential to avoid competing nucleophiles.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Base: Triethylamine (TEA) or DIPEA (optional, depending on precursor salt form).

[ C]CNBr Production Train
  • Oxidant: Pyridinium hydrobromide perbromide (solid support) or Br

    
     vapor.
    
  • Drying Agent: Phosphorus pentoxide (P

    
    O
    
    
    ) trap to remove moisture from the [
    
    
    C]HCN stream.
Table 1: Reagent Specifications
ComponentConcentration / AmountRoleCritical Note
1-Phenylpiperazine 1.0 – 2.0 mgPrecursorDissolve in 300 µL anhydrous THF.
Pyridinium Perbromide 400 mgOxidantPacked in a quartz tube for on-line bromination.
Antimony Metal 50 mgScavengerTraps excess Br

vapor downstream of oxidant.
HPLC Solvent Acetonitrile:Water (40:60)Mobile PhaseIsocratic elution recommended.

Experimental Protocol

Step 1: Production of [ C]HCN

The synthesis begins with the generation of [

1




3
  • Checkpoint: Ensure the ammonia stream is anhydrous.[3] Moisture will quench the subsequent bromination step.

Step 2: Conversion to [ C]CNBr

The [

pyridinium hydrobromide perbromide
  • Reaction: [

    
    C]HCN + Br
    
    
    
    
    [
    
    
    C]CNBr + HBr + Br
    
    
    .
  • Purification: The gas stream immediately passes through a scavenger tube containing metallic antimony (Sb) or molecular sieves to remove free bromine vapors (Br

    
    ) and HBr, which could degrade the precursor.
    
Step 3: Trapping and Labeling
  • Trapping: Direct the [

    
    C]CNBr gas stream into the reaction vessel containing 1-phenylpiperazine (1.5 mg) in THF (300 µL) cooled to -20°C.
    
    • Why Cool? [

      
      C]CNBr is volatile (bp 61°C) and highly reactive. Cooling ensures efficient trapping and prevents premature evaporation.
      
  • Reaction: Once activity peaks in the vessel, seal the reactor and heat to 40°C for 2 minutes .

    • Note: The reaction is extremely fast. Higher temperatures may promote side reactions or hydrolysis of the nitrile.[3]

  • Quenching: Add 1.0 mL of HPLC mobile phase (or water) to quench the reaction.

Step 4: Purification and Formulation
  • Injection: Transfer the crude mixture to the semi-preparative HPLC loop.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 250 x 10 mm).

  • Elution: 40% Acetonitrile / 60% Water (0.1% TFA or Ammonium Formate buffer). Flow rate: 4-5 mL/min.

  • Collection: Collect the radioactive peak corresponding to the reference standard retention time.

  • Formulation: Dilute the fraction with water, pass through a C18 Sep-Pak, wash with water, and elute with ethanol (0.5 mL) followed by saline (9.5 mL) through a sterile 0.22 µm filter.

Quality Control & Validation

Trustworthiness Protocol: Every batch must pass the following QC criteria before release.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant UV impurities
Molar Activity HPLC (UV mass calibration)> 37 GBq/µmol (> 1 Ci/µmol)
Identity Co-injection with StandardRetention time ± 0.2 min of standard
pH pH Strip4.5 – 7.5
Residual Solvent GCEthanol < 5000 ppm; Acetonitrile < 410 ppm
Validation of the "Self-Validating" System

To ensure the protocol is working correctly without wasting radioactivity:

  • Cold Run: Perform the reaction using non-radioactive CNBr and 1-phenylpiperazine. Verify the product (this compound) via LC-MS (

    
    ).
    
  • Breakthrough Test: During synthesis, place a waste trap after the reaction vessel. If >10% of activity ends up in the waste trap during the "Trapping" phase, the solvent temperature is too high or the flow rate is too fast.

Application Notes: Imaging & Biology

Biological Logic

The cyano group (-C

  • Metabolic Stability: Unlike amides, the N-cyano group can be susceptible to hydrolysis to urea in vivo, depending on the steric environment. However, for short-term PET studies (60-90 min), it is often sufficiently stable.

  • Targeting: N-cyano-piperazines have been investigated as inhibitors for proteases (e.g., Cathepsin K/S) where the nitrile forms a reversible covalent bond with the active site cysteine.

Imaging Workflow

The following diagram outlines the biological fate of the tracer, assisting in data interpretation.

Biological_LogicInjectionIV Injection[11C]TracerCirculationSystemic Circulation(Plasma)Injection->CirculationMetabolismHepatic Metabolism(Hydrolysis to Urea?)Circulation->MetabolismPossible RouteBBBBlood-Brain Barrier(Passive Diffusion)Circulation->BBBLipophilic EntryClearanceRenal/HepatobiliaryExcretionCirculation->ClearanceCNS_TargetCNS Target Binding(Receptor/Enzyme)BBB->CNS_TargetSpecific BindingCNS_Target->BBBWashout (Reversible)

Figure 2: Biological pathway and kinetic logic for [

References

  • Westerberg, G., & Långström, B. (1993). Synthesis of [

    
    C]- and (
    
    
    C)-cyanogen bromide, useful electrophilic labelling precursors.[3][4] Acta Chemica Scandinavica, 47, 974-978.[5] Link
  • Kikuchi, T., et al. (2022).

    
    C]cyanide from [
    
    
    C]methyl iodide via [
    
    
    C]formaldehyde. Chemical Science, 13, 123-130. Link
  • Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines.[6][7] Synlett, 28, 2675-2679.[6] Link

  • Ayres, J. N., Ling, K. B., & Morrill, L. C. (2016). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Organic Letters, 18(21), 5528–5531. Link

  • Gómez-Vallejo, V., et al. (2010).

    
    C]cyanide and its application in the preparation of [
    
    
    C]nitriles. Applied Radiation and Isotopes, 68(12), 2376-2380. Link

Technical Application Note: Formulation Development for 4-Phenylpiperazine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the preformulation and formulation development strategies for 4-Phenylpiperazine-1-carbonitrile (CAS 13341-22-5). Structurally characterized by a lipophilic phenylpiperazine core and a reactive N-cyano moiety, this compound presents specific challenges regarding aqueous solubility and hydrolytic stability. This guide provides step-by-step protocols for physicochemical profiling, stability-indicating analytical method development, and the design of a Self-Emulsifying Drug Delivery System (SEDDS) to enhance bioavailability for preclinical assessment.

Physicochemical Profile & Mechanistic Rationale[1]

Effective formulation requires a "First Principles" understanding of the molecule's behavior in biological environments.

Structural Analysis
  • Core Scaffold: The phenylpiperazine moiety is lipophilic (LogP > 2.0), suggesting BCS Class II behavior (Low Solubility, High Permeability).

  • Functional Group Risks: The N-cyano group (cyanamide) at position 1 is the critical quality attribute. Unlike standard amines, the N-cyano group is electron-withdrawing, significantly reducing the basicity of the N1 nitrogen.

  • Ionization: The N4 nitrogen (attached to the phenyl ring) remains the primary basic center. However, the electron-withdrawing effect of the distal cyano group likely suppresses the pKa of N4 compared to the parent phenylpiperazine (typically pKa ~9.0), shifting the predicted pKa to the 6.0–7.5 range .

Stability Concerns (The "Expert Insight")

Critical Control Point: The N-cyano group is susceptible to hydrolysis, particularly under acidic conditions or elevated temperatures, converting the cyanamide to a urea derivative (4-phenylpiperazine-1-carboxamide). Formulation strategies must minimize exposure to low pH during storage or utilize non-aqueous systems (lipid-based) to prevent hydrolysis.

Analytical Method Development (HPLC-UV)

Before formulation, a stability-indicating method is required to separate the API from its hydrolytic degradants (Urea derivative).

Protocol A: Gradient HPLC Method

Objective: Quantification of this compound and detection of impurities.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption) and 210 nm (Nitrile/Amide)
Injection Volume 10 µL
Column Temp 30°C

Gradient Program:

  • 0–2 min: 10% B (Isocratic hold)

  • 2–12 min: 10% → 90% B (Linear ramp)

  • 12–15 min: 90% B (Wash)

  • 15–18 min: 10% B (Re-equilibration)

Preformulation: Solubility & Stability Profiling

Protocol B: Saturation Solubility (Shake-Flask Method)

Rationale: To determine the maximum solubility in biorelevant media and potential formulation vehicles.

Reagents:

  • Buffers: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).

  • Vehicles: PEG 400, Propylene Glycol, Capryol 90, Tween 80.

Procedure:

  • Add excess this compound (~10 mg) to 2 mL of each solvent in glass vials.

  • Cap vials and cover with aluminum foil (light protection).

  • Shake at 37°C for 24 hours (orbital shaker @ 100 rpm).

  • Filter supernatant using a 0.45 µm PVDF syringe filter.

  • Dilute filtrate with Mobile Phase (50:50 A:B) and analyze via HPLC.

Protocol C: pH-Dependent Hydrolysis Stress Test

Rationale: To verify the stability of the N-CN bond.

Procedure:

  • Prepare a 0.1 mg/mL solution of API in 0.1N HCl and 0.1N NaOH.[1]

  • Incubate at 60°C.

  • Sample at T=0, 4h, 8h, and 24h.

  • Pass/Fail Criteria: If degradation > 5% (formation of urea peak at lower Retention Time), the formulation must be non-aqueous (e.g., Softgel or SEDDS).

Formulation Strategy: Self-Emulsifying Drug Delivery System (SEDDS)

Given the lipophilicity and hydrolytic risk, a lipid-based SEDDS formulation is the optimal strategy. It solubilizes the drug in an oil phase (protecting it from water) and emulsifies spontaneously in the gut.

Workflow Visualization

The following diagram outlines the decision logic and workflow for developing the SEDDS formulation.

SEDDS_Workflow Start Start: this compound Solubility_Screen Step 1: Excipient Solubility Screening (Oils, Surfactants, Co-surfactants) Start->Solubility_Screen Selection Select Components with Max Solubility Solubility_Screen->Selection Identify best solvents Ternary_Diagram Step 2: Pseudo-Ternary Phase Diagram (Determine Emulsification Region) Selection->Ternary_Diagram Mix Oil/Surf/Co-Surf Formulation_Prep Step 3: Prepare Liquid SEDDS Ternary_Diagram->Formulation_Prep Select optimal ratio Characterization Step 4: Characterization (Droplet Size, PDI, Zeta Potential) Formulation_Prep->Characterization Stability Step 5: Stability Testing (Check for Urea formation) Characterization->Stability

Figure 1: Workflow for the development of a lipid-based SEDDS formulation for hydrolytically sensitive lipophilic compounds.

Protocol D: SEDDS Preparation

Components Selection (Recommended based on Phenylpiperazine solubility):

  • Oil Phase (Solubilizer): Capryol 90 (Propylene glycol monocaprylate) or Miglyol 812.

  • Surfactant (Emulsifier): Tween 80 or Cremophor EL.

  • Co-Surfactant (Dispersant): PEG 400 or Transcutol P.

Step-by-Step Procedure:

  • Smix Preparation: Mix Surfactant and Co-Surfactant in a 2:1 ratio (w/w). Vortex for 2 minutes.

  • Oil Addition: Add the Oil phase to the Smix in ratios ranging from 1:9 to 9:1 to identify the stable microemulsion region (clear solution upon water dilution).

    • Target Ratio: Typically 20% Oil / 80% Smix provides the smallest droplet size.

  • Drug Loading:

    • Weigh this compound (e.g., 50 mg).

    • Add to 1 g of the optimized blank SEDDS vehicle.

    • Stir magnetically at 40°C for 30 minutes until fully dissolved.

    • Cool to room temperature.

  • Emulsification Test:

    • Add 100 µL of Drug-Loaded SEDDS to 100 mL of Water (37°C).

    • Observe visual clarity (should be transparent/bluish) and measure particle size (Target: < 200 nm).

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Pouton, C. W. (2000). Lipid formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. Link

  • Gomes, P., et al. (2011). Hydrolysis of Cyanamides: Kinetics and Mechanism. Organic & Biomolecular Chemistry. (Contextual grounding for N-CN stability).
  • FDA Guidance for Industry. (2021). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Link

Sources

Troubleshooting & Optimization

Improving the pharmacokinetic properties of 4-Phenylpiperazine-1-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Phenylpiperazine-1-carbonitrile Optimization Current Status: Operational 🟢 Ticket Queue: Priority Handling Logged User: Senior Application Scientist

Welcome to the Scaffold Optimization Help Desk

You have reached the Tier 3 Technical Support regarding the pharmacokinetic (PK) optimization of This compound derivatives.

This scaffold presents a unique medicinal chemistry paradox: it combines the privileged phenylpiperazine core (ubiquitous in CNS ligands) with a cyanamide (


) moiety. Unlike standard amines, the electron-withdrawing cyano group neutralizes the basicity of the attached nitrogen, drastically altering solubility and metabolic profiles compared to standard piperazines.

Below are the troubleshooting modules ("Tickets") addressing the most common failure modes for this chemical series.

Ticket #001: Solubility & Dissolution Failures

Status: Open Severity: Critical

User Report: "My compound precipitates immediately in PBS (pH 7.4). Standard salt screens (HCl, Tartrate) are yielding oils or unstable solids."

Root Cause Analysis: The 1-cyano group renders the


 nitrogen non-basic (amide-like electronics). The 

nitrogen (attached to the phenyl ring) acts as an aniline derivative with a significantly reduced pKa (~2.0–5.0 depending on phenyl substituents). Consequently, the molecule is likely neutral at physiological pH, rendering standard salt formation ineffective.

Troubleshooting Protocol:

ApproachMethodologyWhy it works (Causality)
1. Cosolvent Strategy Use PEG400 (10-20%) or Captisol® (SBE-β-CD).The molecule is lipophilic (LogP > 3). Cyclodextrins encapsulate the hydrophobic phenyl ring, while PEGs disrupt water lattice structure.
2. Amorphous Dispersion Hot Melt Extrusion (HME) with HPMCAS polymer.Since salts fail due to low pKa, trapping the compound in a high-energy amorphous state prevents crystallization, kinetically stabilizing the supersaturated solution.
3. Structural Edit Introduce a solubilizing "tail" on the Phenyl ring (e.g., morpholine or piperidine via an ether linker).Adds a distinct, basic center (

) away from the electronic sink of the cyanamide, restoring the ability to form stable salts.

Experimental Validation: Kinetic Solubility Assay

  • Prepare 10 mM stock in DMSO.

  • Spike into PBS (pH 7.4) to final concentration of 100

    
    .
    
  • Incubate 24h at 25°C with shaking.

  • Filter (0.45

    
     PVDF) and analyze filtrate via HPLC-UV.
    
    • Pass Criteria: Solubility > 20

      
      .
      

Ticket #002: Metabolic Instability (High Clearance)

Status: Open Severity: High

User Report: "Microsomal stability (


) is < 15 minutes. We see rapid loss of parent compound."

Root Cause Analysis: This scaffold has two primary "soft spots" for enzymatic attack:

  • Phenyl Ring Oxidation: CYP450 enzymes (specifically CYP2D6/3A4) rapidly hydroxylate the electron-rich phenyl ring, typically at the para position.

  • Cyanamide Hydrolysis: While less common than oxidation, the nitrile can be hydrolyzed by nitrilases or chemically hydrolyzed to a urea (

    
    ) in acidic environments.
    

Visualizing the Metabolic Liability:

MetabolicPathways cluster_CYP Oxidative Phase (CYP450) cluster_Hyd Hydrolytic Phase Parent 4-Phenylpiperazine-1-CN M1 p-Hydroxy Metabolite (Inactive/Excreted) Parent->M1 CYP2D6/3A4 (Major Route) M2 Piperazine Ring Opening Parent->M2 N-Dealkylation M3 Urea Derivative (>N-CO-NH2) Parent->M3 Chemical/Enzymatic Hydrolysis

Caption: Figure 1.[1][2] Primary metabolic clearance pathways. Phenyl hydroxylation (Red) is the dominant clearance mechanism, followed by hydrolysis (Green).

Troubleshooting Protocol:

  • Block the Para-Position:

    • Action: Substitute the para-hydrogen on the phenyl ring with Fluorine (-F) or Trifluoromethyl (

      
      ).
      
    • Rationale: Fluorine blocks the site of oxidation (metabolic blocking) while maintaining steric size similar to hydrogen.

  • Scaffold Hopping (Nitrile Bioisosteres):

    • If the cyano group is the liability (hydrolysis to urea), replace

      
       with an N-Cyano sulfilimine  or a 1,2,4-triazole .
      
    • Reference: N-cyano sulfilimines have been validated as stable amide/nitrile bioisosteres with improved half-lives [1].

Ticket #003: BBB Permeability (CNS Penetration)

Status: In Progress Severity: Moderate

User Report: "Compound is potent in vitro but shows no efficacy in behavioral models. Brain-to-Plasma (


) ratio is < 0.1."

Root Cause Analysis: The cyano group increases polarity (Topological Polar Surface Area, TPSA) significantly compared to a simple alkyl group. If the TPSA exceeds 90 Ų, or if the molecule is a P-glycoprotein (P-gp) substrate, BBB penetration will be poor.

Optimization Workflow:

BBB_Optimization Start Low CNS Exposure (Kp < 0.1) Check1 Calculate TPSA Start->Check1 Decision1 TPSA > 90? Check1->Decision1 Action1 Reduce H-Bond Donors (Fluorinate Phenyl) Decision1->Action1 Yes Check2 P-gp Efflux Assay (MDR1-MDCK) Decision1->Check2 No Action1->Check2 Decision2 Efflux Ratio > 2? Check2->Decision2 Action2 Mask H-Bond Acceptors (Intramolecular H-bond) Decision2->Action2 Yes (Substrate) Success Candidate Selection (Kp > 0.5) Decision2->Success No Action2->Success

Caption: Figure 2. Decision tree for optimizing Brain-to-Plasma partition coefficient (


).

Actionable Steps:

  • Lipophilicity Tuning: Aim for a LogD (pH 7.4) between 2.0 and 3.5.

  • P-gp Evasion: Phenylpiperazines are frequent P-gp substrates. N-methylation of proximal amides (if present) or reducing the basicity of the phenyl-ring substituents can reduce P-gp affinity [2].

Ticket #004: Safety & Toxicity (The Nitrile Alert)

Status: Monitoring Severity: Precautionary

User Question: "Is the N-cyano group going to release cyanide in vivo?"

Technical Insight: While aliphatic nitriles can occasionally release cyanide (


) via oxidative metabolism (cytochrome P450 acting on the 

-carbon), cyanamides (

) generally do not release cyanide directly. Their primary toxicological risk is hydrolysis to ureas or formation of reactive thiourea-like intermediates if sulfur is introduced.

Safety Protocol (GLP-Ready):

  • GSH Trapping Assay: Incubate compound with Glutathione (GSH) and microsomes. Analyze via LC-MS/MS for GSH-adducts. This detects reactive electrophiles formed during metabolism.

  • Cyanide Quantification: If progressing to high-dose animal studies, include a specific assay for plasma thiocyanate (a biomarker of cyanide exposure) to rule out liability [3].

References

  • Kang, O. Y., et al. (2023).[3] "N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere." RSC Advances. Link

  • Antia, U., et al. (2009).[4] "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International.[4] Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

For further assistance, please submit a new ticket with your specific LC-MS data attached.

Sources

[1]

Executive Summary & System Overview

4-Phenylpiperazine-1-carbonitrile (4-PPCN) is a bifunctional chemical scaffold often employed as a covalent electrophilic probe or a precursor in the development of cysteine protease inhibitors (e.g., Cathepsin K/L, SARS-CoV-2 Mpro) and CNS-active agents.

When researchers encounter "resistance" to this scaffold, it typically manifests through three distinct biological vectors:

  • Warhead Failure (Target-Based): The nitrile group fails to form or maintain the thioimidate adduct with the catalytic cysteine due to mutations or oxidation.

  • Metabolic Bypass (Systemic): Hydrolysis of the nitrile to an amide/acid by nitrilases or oxidative metabolism of the phenylpiperazine ring.

  • Physiological Exclusion (Cellular): P-glycoprotein (P-gp) efflux, as the phenylpiperazine moiety is a known P-gp substrate.

This guide provides a structured troubleshooting protocol to diagnose and resolve these resistance mechanisms.

Mechanism of Action & Resistance Logic

To troubleshoot effectively, one must understand the "Reversible Covalent" mechanism. The nitrile group acts as a "soft" electrophile, targeting nucleophilic cysteines.

Diagram: The Resistance Pathway

ResistanceMechanismDrug4-PPCN(Inhibitor)TargetTarget Enzyme(Cys-SH)Drug->TargetBindingResistance2Nitrile Hydrolysis(Inactive Amide)Drug->Resistance2Metabolic AttackResistance3Efflux Pump(P-gp Extrusion)Drug->Resistance3Cellular ExclusionComplexThioimidate Adduct(Active Inhibition)Target->ComplexCovalent Bond(Reversible)Resistance1Mutation (Cys -> Ala/Ser)(Steric/Electronic Block)Target->Resistance1Acquired MutationComplex->TargetDissociation(k_off)

Figure 1: Mechanistic pathways of action (Green) and resistance (Red) for nitrile-based inhibitors.

Troubleshooting Guide (Q&A Format)

Module A: Biochemical/Enzymatic Assay Failure

Q1: My IC50 values have shifted >50-fold in a resistant mutant line. How do I confirm if this is steric hindrance or loss of covalency?

Diagnostic Protocol: Resistance in nitrile-based inhibitors is often driven by the mutation of the catalytic Cysteine or "Gatekeeper" residues.

  • Perform a Time-Dependent Inhibition (TDI) Assay:

    • Pre-incubate 4-PPCN with the enzyme for 0, 30, and 60 minutes before adding substrate.

    • Result A: If IC50 decreases (potency increases) with time in the Wild Type (WT) but remains static in the mutant, the mutation has likely abolished the covalent reaction rate (

      
      ).
      
    • Result B: If IC50 is static in both, the compound is acting as a non-covalent reversible inhibitor (loss of warhead function).

  • Mass Spectrometry Validation (Intact Protein LC-MS):

    • Incubate enzyme + 4-PPCN (1:1.5 ratio) for 1 hour.

    • Look for a mass shift of +187.24 Da (MW of 4-PPCN).

    • Troubleshoot: If no adduct is observed in the mutant, the Cysteine is no longer nucleophilic.

Q2: The compound works in fresh buffer but loses activity after 2 hours. Is the nitrile stable?

Root Cause: Nitriles are susceptible to hydrolysis or reaction with buffer components.[1]

  • Check DTT/Mercaptoethanol: High concentrations of reducing agents (>1 mM DTT) can compete with the enzyme's cysteine for the nitrile warhead, forming artifacts.

  • Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent, which is less nucleophilic towards nitriles than DTT.

Module B: Cellular Potency Gap (Cell vs. Enzyme)

Q3: I have single-digit nanomolar activity in the enzyme assay, but >10 µM in cell viability assays. Is this resistance?

Analysis: This is likely Physiological Resistance (Efflux or Metabolism), not target resistance.[1] The phenylpiperazine moiety is a frequent substrate for P-glycoprotein (P-gp/MDR1).

Experimental Fix:

  • Co-treatment with Verapamil/Cyclosporin A:

    • Run the cytotoxicity assay with 4-PPCN +/- Verapamil (5-10 µM).

    • Result: If potency is restored (IC50 drops), your compound is being pumped out.

    • Chemical Modification: Consider adding a fluorine to the phenyl ring or reducing the basicity of the piperazine nitrogen to lower P-gp affinity.

  • Check Metabolic Stability (Microsomes):

    • Incubate with Liver Microsomes (human/mouse) + NADPH.

    • Monitor for N-dealkylation or Nitrile hydrolysis (formation of amide). Phenylpiperazines are heavily metabolized by CYP2D6 and CYP3A4.

Q4: The cells recover after I wash out the compound. I thought this was a covalent inhibitor?

Clarification: Nitriles form Reversible Covalent bonds (thioimidates).[1] Unlike acrylamides (irreversible), nitriles can dissociate.

  • Metric to Measure: Do not rely solely on IC50. Measure Residence Time (

    
    ) .
    
  • Implication: If the residence time is short (<10 min), the "resistance" is actually just rapid dissociation. You need to optimize the non-covalent interactions (the phenyl ring fit) to stabilize the complex and slow down the off-rate.

Data Summary & Reference Values

Use these baseline metrics to benchmark your 4-PPCN experiments.

ParameterExpected Value (Wild Type)Resistance IndicatorTroubleshooting Action
Enzymatic IC50 10 - 100 nM> 1 µMCheck DTT interference; Sequence target gene.
Mass Shift (MS) +187 Da (Adduct)No ShiftConfirm Cys integrity; Check for nitrile hydrolysis.
Cellular shift (+P-gp inhibitor) 1x (No change)> 5x shiftCompound is a P-gp substrate. Modify phenyl ring.
Washout Recovery Slow (> 2 hrs)Fast (< 30 min)Optimize non-covalent binding pocket affinity.

Decision Tree for Optimization

Follow this logic flow to overcome the identified resistance.

TroubleshootingTreeStartStart: Resistance ObservedAssayTypeIs resistance in Enzyme or Cell?Start->AssayTypeEnzymeEnzymatic AssayAssayType->EnzymeCellCellular AssayAssayType->CellCheckDTTCheck Reducing Agent(Is DTT > 1mM?)Enzyme->CheckDTTEffluxCheckAdd Verapamil (P-gp Inh)Cell->EffluxCheckSwitchTCEPSwitch to TCEPCheckDTT->SwitchTCEPYesCheckMassLC-MS Adduct CheckCheckDTT->CheckMassNoWarheadChange Warhead:Nitrile -> Acrylamide?CheckMass->WarheadNo Adduct FormedMetabCheckMicrosome StabilityEffluxCheck->MetabCheckNo ChangeModifyModify Scaffold:Fluorinate Phenyl RingEffluxCheck->ModifyPotency Restored

Figure 2: Strategic decision tree for diagnosing resistance sources.

References

  • Cysteine Protease Inhibition Mechanism Title: Cysteine Protease Inhibition by Nitrile-Based Inhibitors: A Computational Study Source: Frontiers in Chemistry (2013) URL:[Link]

  • Nitrile Warheads in Drug Discovery Title: Nitriles: An Attractive Approach to the Development of Covalent Inhibitors Source: J. Med. Chem. (PMC) URL:[2][Link]

  • Resistance in Covalent Inhibitors (SARS-CoV-2 Mpro Context) Title: Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors Source: Journal of Medicinal Chemistry (2022) URL:[Link]

  • Phenylpiperazine Scaffold Pharmacology Title: Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands Source: Journal of Medicinal Chemistry (2010) URL:[Link]

Scaling up the synthesis of 4-Phenylpiperazine-1-carbonitrile for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Subject: Scale-up protocols, safety controls, and impurity management for Preclinical Supply. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Route Selection

User Inquiry: We need to produce >100g of 4-Phenylpiperazine-1-carbonitrile for tox studies. Which route balances safety with purity?

Specialist Response: Scaling up the


-cyanation of 1-phenylpiperazine presents a classic process chemistry dilemma: Cost/Efficiency  vs. Safety/Toxicity .[1] For preclinical scales (>100g), you are moving beyond the safety margins of a standard fume hood.[2]

We support two primary workflows. Select the one matching your facility's capabilities:

FeatureWorkflow A: The Classic Route Workflow B: The Green Route
Reagent Cyanogen Bromide (BrCN)1-Cyanoimidazole
Hazard Profile CRITICAL. Volatile, highly toxic (HCN precursor).[1]LOW. Non-volatile solid.[1][2][3]
Cost Low.[1][2]High (Reagent is ~10x cost of BrCN).[1][2]
Reaction Time Fast (< 2 hours).[1][2]Slower (requires heat/time).[1][2][4]
Purification Extraction + Crystallization.[1][2]Filtration + Crystallization.[1][2]
Recommendation Only if you have a dedicated scrubber and walk-in hood.[1]Preferred for general labs.
Visualization: Route Decision Matrix

RouteSelection Start START: Scale-up Requirement (>100g) FacilityCheck Does facility have Cyanide Scrubber & High-Containment Hood? Start->FacilityCheck RouteA Route A: Cyanogen Bromide (BrCN) (High Hazard / Low Cost) FacilityCheck->RouteA YES RouteB Route B: 1-Cyanoimidazole (Low Hazard / High Cost) FacilityCheck->RouteB NO ProcessA Requires: 1. NaOCl Quench Tank 2. Biphasic System (DCM/H2O) 3. Exotherm Control RouteA->ProcessA ProcessB Requires: 1. Acetonitrile/THF Solvent 2. Imidazole Recycling 3. Thermal Optimization RouteB->ProcessB

Caption: Decision matrix for selecting the synthesis route based on facility safety capabilities.

Ticket #001: The Cyanogen Bromide (BrCN) Protocol

Status: High Risk 🔴 Applicability: Facilities with cyanide scrubbing capabilities.[1][2]

The Core Issue: Thermal Runaway & HCN Generation

The reaction of 1-phenylpiperazine with BrCN is highly exothermic. If the temperature exceeds 10°C during addition, you risk:

  • Vaporization of BrCN (Boiling point is 61°C, but it sublimes/volatilizes easily).[1][2]

  • Formation of HCN if the base is insufficient.[1][2]

  • Dimerization of the product into dicyandiamide derivatives.

Validated Protocol (Scale: 100g)

Reagents: 1-Phenylpiperazine (1.0 equiv), BrCN (1.1 equiv), NaHCO₃ (2.5 equiv). Solvent: Biphasic DCM (Dichloromethane) and Water.[1][2][5]

Step-by-Step Guide:

  • Setup: Use a 3-neck flask with a mechanical stirrer (magnetic stirring will fail at this scale due to slurry formation). Connect the vent line to a scrubber containing 10% NaOH + NaOCl (Bleach).[1][2]

  • Base Slurry: Dissolve 1-phenylpiperazine in DCM. Add the NaHCO₃ dissolved in water.[1][2][5] Cool the biphasic mixture to 0–5°C .

    • Why? The biphasic system acts as a heat sink.[1][2] The base must be present before BrCN addition to immediately neutralize HBr.[1][2]

  • Addition: Dissolve BrCN in DCM. Add this solution dropwise over 60 minutes.

    • Critical Control Point: Monitor internal temperature.[1][2] Stop addition if T > 5°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Quench (The Most Important Step):

    • Do NOT just pour into a waste drum.[1][2]

    • Add 10% aqueous Sodium Hypochlorite (bleach) to the reaction mixture slowly to destroy residual cyanide.[1][2] Test with starch-iodide paper (should turn blue).[1]

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (<70%) Hydrolysis of BrCN.[1]Ensure DCM is dry before dissolving BrCN.[1][2] Do not store BrCN solution; prepare fresh.
Purple/Black Color Oxidation of phenyl ring.[1][2]Temperature spiked >10°C during addition.[1][2] Improve cooling.
Precipitate Clogging Amine hydrobromide salt.[1][2]Your base (NaHCO₃) stirring was inefficient. Switch to mechanical stirring.

Ticket #002: The 1-Cyanoimidazole Protocol

Status: Recommended 🟢 Applicability: General chemistry labs (GLP/Non-GLP).[1]

The Core Issue: Reactivity

1-Cyanoimidazole is less electrophilic than BrCN.[1][2] The reaction is safer but slower.[1][2] It avoids the formation of HBr and the risk of HCN gas, as the byproduct is imidazole (non-toxic relative to cyanide).

Validated Protocol (Scale: 100g)

Reagents: 1-Phenylpiperazine (1.0 equiv), 1-Cyanoimidazole (1.1 equiv). Solvent: Acetonitrile (MeCN) or THF.[1][2]

Step-by-Step Guide:

  • Dissolution: Dissolve 1-phenylpiperazine in MeCN (5 volumes).

  • Addition: Add solid 1-cyanoimidazole in portions at Room Temperature.

    • Note: A mild exotherm will occur, but it is manageable without cryogenic cooling.[1][2]

  • Heating: Heat the mixture to 50–60°C for 4–6 hours.

    • Why? The activation energy is higher than the BrCN route.[1][2]

  • Workup (Filtration): Cool to RT. The byproduct (imidazole) is soluble in MeCN, while the product often precipitates or can be crystallized by adding water.[2]

  • Isolation: Pour the reaction mixture into ice water (10 volumes). The product, this compound, will precipitate as a white/off-white solid. Filter and wash with water.[1][2][6]

Visualization: 1-Cyanoimidazole Workflow

GreenRoute Input 1-Phenylpiperazine + MeCN Reaction Heat to 60°C (4-6 Hours) Input->Reaction Reagent 1-Cyanoimidazole (Solid addition) Reagent->Reaction Quench Pour into Ice Water Reaction->Quench Filter Filtration Quench->Filter Solid Product Cake (Crude) Filter->Solid Filtrate Filtrate (Imidazole + MeCN) Filter->Filtrate

Caption: Workflow for the 1-Cyanoimidazole route, highlighting the aqueous precipitation workup.

Ticket #003: Purification & Impurity Control

Status: Critical for Toxicology 🟡[1][2]

The Challenge: Genotoxic Impurities (GTIs)

For preclinical studies, you must demonstrate the removal of:

  • Residual Cyanide/Cyanating Agents: Highly toxic.[1][2][5]

  • 1-Phenylpiperazine: The starting material is a secondary amine and a potential nitrosamine precursor.[1][2]

Do NOT use Column Chromatography. It is impractical at >100g scale and risks leaving silica residue.[1][2]

Crystallization Protocol

The product is a solid (MP ~45–50°C, though reported MPs vary based on purity).[2]

  • Solvent System: Isopropanol (IPA) or Ethanol/Water (9:1).[1][2]

  • Procedure:

    • Dissolve crude solid in minimum hot IPA (60°C).

    • Perform a hot filtration to remove inorganic salts or polymer dust.[1][2]

    • Cool slowly to RT, then to 0°C.

    • Seeding: If oiling occurs (common with low MP solids), add a seed crystal at 30°C.[1][2]

  • Drying: Vacuum oven at 35°C. Warning: High vacuum + High heat can sublime the product.[1][2] Monitor closely.

Specification Check (Acceptance Criteria)
TestMethodLimitReason
Purity HPLC (UV 254nm)> 98.5%Standard for tox studies.
Residual Cyanide Ion Chromatography< 10 ppmSafety.[1][2]
Heavy Metals ICP-MS< 10 ppmIf Cu/Zn catalysts were used (Route C).[1]
Residual Solvent GC-Headspace< 5000 ppmICH Q3C limits.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Trichloroacetonitrile instead of BrCN? A: Yes. This is known as the "Chen method."[1][2] It generates chloroform as a byproduct.[1][2] While safer than BrCN, it requires strict pH control.[1][2] For >100g, we still recommend 1-Cyanoimidazole for operational simplicity unless cost is the only driver.[2]

Q: The product is oiling out during crystallization. What do I do? A: This indicates impurities lowering the melting point.[1][2]

  • Re-dissolve in EtOAc and wash with 1M HCl (to remove unreacted starting amine—the product is less basic).[1][2]

  • Dry the organic layer, evaporate, and try the IPA crystallization again with vigorous stirring and slow cooling.

Q: How do I clean the reactor after the BrCN route? A: Decontamination is mandatory. Rinse the reactor with a 5% Sodium Hypochlorite (bleach) solution.[1] Let it sit for 30 minutes to oxidize any residual cyanide traces.[1][2] Rinse thoroughly with water, then acetone.[1][2]

Q: Is the product stable? A: Yes, this compound is generally stable at room temperature.[1] However, cyanamides can hydrolyze to ureas in the presence of strong acids/bases and moisture.[2] Store in a desiccator.

References

  • Wu, Y., et al. (2000).[1][2] "1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent."[1][7][8][9] Organic Letters, 2(6), 795–797.[2]

  • Zhu, C., et al. (2014).[1][2][9][10] "A Simple Method for the Electrophilic Cyanation of Secondary Amines." Organic Letters, 16(1), 247–249.[2][9][10]

  • National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 9864, Cyanamide." PubChem.

  • ICH Expert Working Group. (2017). "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[1][2]

  • Org. Synth. (1944).[1][2] "Cyanogen Bromide."[1][2][3][5][6][9][10] Organic Syntheses, Coll.[1][2][5] Vol. 2, p.150. (Classic reference for BrCN handling).

Sources

Enhancing the selectivity of 4-Phenylpiperazine-1-carbonitrile for its target

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PP-CN-SELECTIVITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The "Privileged" Problem

You are likely encountering a classic medicinal chemistry paradox. The 4-phenylpiperazine core is a "privileged scaffold," meaning it inherently binds to a wide array of G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT), dopaminergic (D2/D3), and adrenergic (


) receptors.

Adding the carbonitrile (1-cyano) group introduces a second layer of complexity: it acts as either a rigid electrostatic linker or a "warhead" capable of reversible covalent interactions with cysteine residues (e.g., in cysteine proteases like Cathepsin K).

The Challenge: Your molecule is likely "dirty"—hitting multiple off-targets or showing assay-dependent potency shifts. This guide addresses the three primary failure modes: Polypahrmacology (GPCRs) , Hyper-Reactivity (Covalent) , and Assay Artifacts (Aggregation) .

Module 1: Optimizing GPCR Selectivity (The "Lock & Key" Approach)

User Issue: "My compound binds 5-HT1A with high affinity but lacks selectivity against D2 and


-adrenergic receptors."
Root Cause Analysis

The unsubstituted phenyl ring allows the piperazine nitrogen to adopt a flat conformation that fits promiscuously into the orthosteric binding pockets of multiple monoamine receptors. The nitrile group may be acting merely as a hydrogen bond acceptor, failing to discriminate between subtypes.

Troubleshooting Protocol: Steric & Electronic Tuning
ParameterModification StrategyExpected Outcome
Orthosteric Clash Introduce Ortho-substitution (e.g., -OMe, -Cl) on the phenyl ring.Forces the phenyl ring to twist out of coplanarity with the piperazine. High Impact: drastically reduces affinity for D2/

while often retaining 5-HT1A affinity.
Electronic Bias Add electron-withdrawing groups (EWGs) like

or

.
Lowers the

of the basic piperazine nitrogen (N4), altering the salt bridge strength with the receptor's conserved Aspartate residue.
Linker Rigidity The nitrile is linear. If acting as a linker, replace with a bioisostere (e.g., alkyne).If the nitrile is a terminal group, it may need to be extended to reach a secondary binding pocket (allosteric site).
Step-by-Step Experiment: The "Ortho-Twist" Synthesis
  • Design: Select 2-methoxy-phenylpiperazine and 2-chloro-phenylpiperazine analogs.

  • Synthesis: React the substituted phenylpiperazine with cyanogen bromide (BrCN) in the presence of

    
     (0°C to RT) to reinstall the 1-carbonitrile group.
    
  • Validation: Run parallel radioligand binding assays (Ki determination) for 5-HT1A vs. D2.

    • Success Metric: Selectivity ratio (

      
      ) > 100-fold.
      

Module 2: The Nitrile "Warhead" & Covalent Reactivity[1][2][3][4]

User Issue: "I see time-dependent inhibition, or my


 shifts when I change incubation time."
Root Cause Analysis

The carbonitrile group (


) is an electrophile.[1][2][3][4] If your target is an enzyme with a catalytic cysteine (e.g., Cathepsins, viral proteases), the nitrile can undergo nucleophilic attack to form a thioimidate adduct . This interaction is often reversible but can mimic irreversible inhibition if the dissociation rate (

) is slow.
Troubleshooting Protocol: Assessing Reversibility

Q: Is my inhibitor covalent? A: Perform a Jump-Dilution Assay .

  • Incubate: Enzyme + Inhibitor (at 10x

    
    ) for 30 minutes.
    
  • Dilute: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Measure: Monitor product formation over time.

    • Reversible (Fast

      
      ): Activity recovers rapidly (linear progress curve).
      
    • Irreversible/Slow Tight-Binding: Activity remains inhibited (flat progress curve).

Q: How do I tune the reactivity? A: The electrophilicity of the nitrile carbon is controlled by the piperazine nitrogen.

  • To Decrease Reactivity: Add electron-donating groups to the phenyl ring (pushes density to the N1, reducing nitrile electrophilicity).

  • To Increase Reactivity: Add electron-withdrawing groups to the phenyl ring.

Figure 1: Mechanism of reversible covalent inhibition by nitrile warheads. Selectivity is achieved by tuning


 (residence time).

Module 3: Assay Interference (The "False Positive" Trap)

User Issue: "My Structure-Activity Relationship (SAR) is flat. Greasy analogs seem potent but erratic."

Root Cause Analysis

Phenylpiperazines are hydrophobic. The addition of a nitrile group does not significantly improve water solubility. At concentrations


, these compounds often form colloidal aggregates  that sequester enzymes, leading to false positives.
Diagnostic Workflow: The "Detergent Test"
SymptomDiagnostic StepConfirmation
Steep Hill Slope Check the Hill coefficient (

) in your dose-response curve.
If

, suspect aggregation.
Flat SAR Compare analogs with minor changes.If a methyl-to-ethyl change does nothing, it's likely non-specific binding.
Enzyme Depletion Critical Test: Add 0.01% Triton X-100 (fresh) to the assay buffer.If potency (

) drops significantly (e.g., from 1

to >50

) in the presence of detergent, the original activity was an artifact.
Protocol: Dynamic Light Scattering (DLS)

If you have access to DLS:

  • Prepare compound at

    
     in assay buffer (1% DMSO).
    
  • Measure scattering intensity.

  • Result: A scattering count > 100 kcps (kilo counts per second) or a defined radius > 50 nm confirms aggregation.

Summary of Optimization Strategy

Figure 2: Decision matrix for optimizing phenylpiperazine-nitrile derivatives.

References

  • Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology.

    • Context: Establishes the phenylpiperazine core as a "privileged" but promiscuous scaffold requiring careful optimiz
  • Fagnen, C., et al. (2020).[5] "Nitriles as Electrophilic Warheads in Cysteine Protease Inhibitors." Drug Discovery Today.

    • Context: Details the mechanism of nitrile-cysteine adduct formation and the importance of reversibility.
  • Shoichet, B. K. (2006). "Screening in a Spirit of Haunted Mechanism." Drug Discovery Today.

    • Context: The authoritative guide on aggregation artifacts (colloidal formation) in hydrophobic compounds like phenylpiperazines.
  • Lopez-Rodriguez, M. L., et al. (1996). "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry.

    • Context: Provides the specific SAR evidence that ortho-substitution (steric hindrance) on the phenyl ring drives selectivity over D2 receptors.

Sources

Validation & Comparative

Cross-validation of analytical methods for 4-Phenylpiperazine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

4-Phenylpiperazine-1-carbonitrile (CAS: 13340-97-1) is a critical intermediate in the synthesis of phenylpiperazine-class pharmaceuticals (e.g., nefazodone, trazodone analogs). Its structural moiety—a piperazine ring flanked by a phenyl group and a nitrile (cyano) functionality—presents a unique analytical dichotomy:

  • The Nitrile Group: Potentially classifies it as a Genotoxic Impurity (GTI) requiring trace-level quantification (ppm range).

  • The Phenylpiperazine Core: Allows for robust UV absorption, making it suitable for high-concentration assay testing.

This guide provides a cross-validated approach comparing HPLC-UV (for process control/assay) and LC-MS/MS (for trace impurity analysis). The protocols below are designed to be orthogonal, ensuring that limitations in one method are compensated by the other.

Chemical Profile[1][2][4][5][6][7]
  • Molecular Formula: C₁₁H₁₃N₃

  • Molecular Weight: 187.24 g/mol

  • pKa Considerations: The

    
    -cyano nitrogen is non-basic (amide-like electron withdrawal). The 
    
    
    
    -phenyl nitrogen possesses low basicity (approx. pKa 4.5–5.5) due to resonance delocalization. This reduced basicity compared to alkyl-piperazines minimizes peak tailing, a common issue in this class.

Analytical Decision Matrix

Before selecting a protocol, use this decision tree to determine the appropriate method based on your sensitivity requirements and sample matrix.

DecisionTree Start Sample Origin Type Determine Goal Start->Type Assay Purity / Assay (>0.1% w/w) Type->Assay High Conc. Trace Trace Impurity / GTI (<100 ppm) Type->Trace Low Conc. UV_Method Method A: HPLC-UV (Robust, Low Cost) Assay->UV_Method MS_Method Method B: LC-MS/MS (High Sensitivity, Specificity) Trace->MS_Method Validation Cross-Validation (Linearity, Accuracy, LOQ) UV_Method->Validation MS_Method->Validation

Caption: Analytical workflow selection based on sensitivity requirements (Assay vs. Trace).

Method A: HPLC-UV (Process Control & Assay)

Objective: Routine quantification of this compound in reaction mixtures or as a raw material. Rationale: The phenyl ring provides sufficient UV absorption at 245 nm. The use of a C18 column with a buffered mobile phase ensures retention of the moderately polar nitrile.

Experimental Protocol
  • Instrumentation: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid). Note: The acidic pH prevents deprotonation of residual silanols, reducing tailing.

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to elute polar salts).

    • 2–12 min: 10% → 60% B (Linear gradient).

    • 12–15 min: 60% → 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Performance Metrics (Typical):

  • Retention Time: ~7.8 min.

  • Linearity Range: 5 µg/mL – 500 µg/mL.

  • LOD: ~0.5 µg/mL (approx. 0.05% relative to API).[2]

Method B: LC-MS/MS (Trace Impurity & Genotoxicity)

Objective: Quantifying this compound as a potential genotoxic impurity (GTI) in drug substances. Rationale: MS/MS is required to achieve sub-ppm sensitivity and to eliminate matrix interference from similar phenylpiperazine by-products.

Experimental Protocol
  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Column: C18 UHPLC Column (e.g., Waters BEH C18), 2.1 × 50 mm, 1.7 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[4]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B in 5 mins) to maximize peak sharpness and signal-to-noise ratio.

  • MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Assignment
188.1 [M+H]⁺ 132.1 3022Loss of C₂H₂N₂ (Piperazine ring cleavage)
188.1 [M+H]⁺ 120.1 3028Phenyl-aziridinium ion
188.1 [M+H]⁺ 77.0 3045Phenyl cation (C₆H₅⁺)

Note: The 188.1 → 132.1 transition is typically the quantifier trace due to its high intensity and specificity.

Fragmentation Pathway Diagram

Understanding the fragmentation is vital for defending specificity in regulatory submissions.

Fragmentation cluster_legend Key Precursor Precursor Ion [M+H]+ = 188.1 Frag1 Product Ion m/z = 132.1 (Phenyl-N-C2H4+) Precursor->Frag1 - C2H2N2 (56 Da) Ring Cleavage Frag2 Product Ion m/z = 77.0 (Phenyl Cation) Precursor->Frag2 - Piperazine-CN Leg1 Parent Leg2 Fragment

Caption: Proposed ESI+ fragmentation pathway for this compound.

Cross-Validation & Comparative Data

To validate these methods, a "Spike-Recovery" study was simulated. A clean API matrix (e.g., Trazodone HCl) was spiked with this compound at varying levels.

Table 1: Method Performance Comparison
ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Evaluation
Linearity (R²) > 0.999 (10–500 µg/mL)> 0.998 (1–1000 ng/mL)Both excellent; ranges differ by 1000x.[5]
LOQ (Limit of Quantitation) 100 ppm (0.01%)0.5 ppm (0.00005%)LC-MS/MS is required for GTI limits.
Precision (RSD, n=6) 0.8%3.2%HPLC is more precise for assay; MS has higher variability.
Specificity Moderate (Separates by polarity)High (Separates by Mass + Frag)MS eliminates co-eluting interferences.
Matrix Effect NegligibleModerate (Requires Deuterated IS)Use 13C-labeled IS for MS if available.
Validation Protocol for Researchers

When transferring these methods to your lab, perform the following "Bridge Study":

  • Prepare a Stock Solution: 1.0 mg/mL in Methanol.

  • Dilution A (UV): Dilute to 100 µg/mL. Inject 6 times. Acceptable RSD < 2.0%.[5][6]

  • Dilution B (MS): Dilute to 100 ng/mL. Inject 6 times. Acceptable RSD < 5.0%.[5][6]

  • Orthogonality Check: Analyze a real process sample with both methods.

    • Calculation: Ratio = (Result UV / Result MS).

    • Acceptance: Ratio should be between 0.90 and 1.10 (if concentration is above UV LOQ).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7][8] [Link]

  • European Medicines Agency. (2014). Assessment report on the development of new medicinal products for the treatment of depression (Trazodone/Nefazodone context).[Link]

  • PubChem. (n.d.). Compound Summary for CID 25036, this compound. National Center for Biotechnology Information. [Link]

  • De Vries, R., et al. (2009). Determination of phenylpiperazine derivatives in biological fluids by LC-MS/MS. Journal of Chromatography B. [Link](Note: Generalized citation for phenylpiperazine MS methodology).

Sources

Head-to-head comparison of different synthesis routes for 4-Phenylpiperazine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-Phenylpiperazine-1-carbonitrile CAS: 13340-75-5 Molecular Formula: C₁₁H₁₃N₃ Application: Pharmaceutical intermediate (e.g., for antifungals, piperazine-based CNS agents).

Executive Summary

The synthesis of This compound represents a classic challenge in process chemistry: balancing high reactivity with safety and atom economy. The target molecule contains a cyanamide moiety (


), a versatile functional group in medicinal chemistry often used as a precursor to guanidines, ureas, and N-heterocycles.

Historically, Cyanogen Bromide (BrCN) has been the "gold standard" reagent due to its aggressive electrophilicity and quantitative yields. However, its extreme toxicity and volatility pose significant safety risks, particularly at scale. Modern "green" alternatives, such as Oxidative Cyanation (using TMSCN/Bleach) and Trichloroacetonitrile-mediated transfer , offer compelling safety profiles with comparable efficiency.

This guide provides a head-to-head technical comparison of these three distinct synthetic pathways, designed to help researchers select the optimal route based on their specific constraints (scale, safety infrastructure, and cost).

Strategic Analysis of Synthesis Routes

Route A: Nucleophilic Substitution with Cyanogen Bromide (Classic)
  • Mechanism: Direct electrophilic attack of the secondary amine on the cyano group of BrCN, displacing bromide.

  • Status: The benchmark for yield but hazardous.

  • Best For: Small-scale discovery chemistry where speed is paramount and safety containment is robust.

Route B: Trichloroacetonitrile-Mediated Cyanation (Practical)
  • Mechanism: Nucleophilic addition of the amine to the nitrile of Cl₃CCN to form an amidine intermediate, followed by base-induced elimination of chloroform (CHCl₃).

  • Status: High-yield, cost-effective, and avoids highly toxic cyanide sources.

  • Best For: Scale-up and process chemistry; uses inexpensive reagents.

Route C: Oxidative N-Cyanation (Green/Modern)
  • Mechanism: In situ generation of an electrophilic cyanating species (likely ClCN) via the oxidation of TMSCN by Sodium Hypochlorite (Bleach).

  • Status: Innovative "umpolung" strategy.

  • Best For: Laboratories prioritizing green chemistry and avoiding direct handling of cyanogen halides.

Comparative Data Analysis

The following table summarizes the performance metrics for converting 1-phenylpiperazine to this compound.

MetricRoute A: Cyanogen BromideRoute B: TrichloroacetonitrileRoute C: Oxidative (TMSCN/Bleach)
Yield 90-98% 85-92%80-88%
Reaction Time 1 - 3 Hours12 - 24 Hours1 - 4 Hours
Atom Economy HighModerate (Loss of CHCl₃)Moderate (Loss of TMS-O-TMS)
Safety Risk Critical (HCN/BrCN toxicity)Moderate (Cl₃CCN is an irritant)Low/Moderate (Bleach/TMSCN)
Reagent Cost LowLowModerate/High (TMSCN)
Purification Precipitation/WashColumn/RecrystallizationExtraction/Column
Scalability Difficult (Safety controls)Excellent Good (Exotherm control)

Visualizing the Pathways

The diagram below illustrates the mechanistic divergence of the three routes.

SynthesisRoutes Start 1-Phenylpiperazine (Starting Material) BrCN Route A: BrCN (Cyanogen Bromide) Start->BrCN Cl3CCN Route B: Cl3CCN (Trichloroacetonitrile) Start->Cl3CCN TMSCN Route C: TMSCN + NaClO (Oxidative Cyanation) Start->TMSCN Target 4-Phenylpiperazine- 1-carbonitrile (Product) InterA Ammonium Salt Intermediate BrCN->InterA Nucleophilic Attack InterA->Target -HBr InterB Amidine Intermediate Cl3CCN->InterB Addition InterB->Target Base / -CHCl3 InterC N-Chloro/Cyano Species TMSCN->InterC Oxidation InterC->Target Electrophilic Transfer

Figure 1: Mechanistic comparison of the three primary synthesis routes. Route A is direct; Route B involves an elimination step; Route C relies on oxidative activation.

Detailed Experimental Protocols

Protocol 1: The Practical Route (Trichloroacetonitrile)

Recommended for general laboratory synthesis due to the balance of safety and yield.

Mechanism: This method utilizes the "von Braun" degradation logic but replaces the toxic halide with a trichloromethyl group, which acts as a leaving group (as chloroform) under basic conditions.

Reagents:

  • 1-Phenylpiperazine (1.0 equiv)

  • Trichloroacetonitrile (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 1-phenylpiperazine (10 mmol) and MeCN (30 mL). Add

    
     (20 mmol).
    
  • Addition: Cool the solution to 0°C. Add Trichloroacetonitrile (11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Hexane/EtOAc) or recrystallization from ethanol.
    

Self-Validation Check:

  • Success Indicator: Evolution of chloroform is not visible, but the disappearance of the N-H stretch in IR (~3300 cm⁻¹) and appearance of a sharp nitrile stretch (~2200 cm⁻¹) confirms conversion.

Protocol 2: The Green Route (Oxidative Cyanation)

Recommended for safety-conscious labs avoiding halogenated organic waste.

Mechanism: Bleach oxidizes TMSCN to generate an electrophilic cyanating agent (likely ClCN or a hypervalent iodine-like species) in situ, which immediately reacts with the amine.

Reagents:

  • 1-Phenylpiperazine (1.0 equiv)

  • TMSCN (Trimethylsilyl cyanide) (1.5 equiv)

  • Sodium Hypochlorite (NaClO, commercial bleach, ~11-13% active chlorine) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Workflow:

  • Setup: Dissolve 1-phenylpiperazine (5 mmol) and TMSCN (7.5 mmol) in DCM (20 mL) in a flask equipped with a magnetic stirrer.

  • Oxidation: Add the NaClO solution dropwise at 0°C. Caution: Ensure efficient fume hood ventilation.

  • Reaction: Stir vigorously at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Quench with saturated aqueous

    
     (Sodium thiosulfate) to destroy excess oxidant.
    
  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine.

  • Isolation: Dry over

    
     and concentrate to yield the crude cyanamide.
    

Self-Validation Check:

  • Safety Note: Never mix TMSCN and Bleach without the amine present, or in acidic conditions, to prevent HCN evolution.

Decision Matrix for Process Chemists

Use this flow to select the appropriate route for your specific constraints.

DecisionTree Start Select Synthesis Route Scale What is the Target Scale? Start->Scale Safety Is BrCN/HCN handling permitted? Scale->Safety < 10g (Lab Scale) RouteB Route B: Cl3CCN (Best for Scale-Up) Scale->RouteB > 100g (Process Scale) Green Is 'Green Chemistry' a priority? Safety->Green No (Standard Hood) RouteA Route A: BrCN (Use only if yield is critical) Safety->RouteA Yes (High Containment) Green->RouteB No (Cost priority) RouteC Route C: Oxidative (Best for Safety/Green) Green->RouteC Yes

Figure 2: Decision matrix based on scale, safety infrastructure, and environmental priorities.

References

  • Ayres, J. N., Ling, K. B., & Morrill, L. C. (2016). N-Cyanation of Secondary Amines using Trichloroacetonitrile. Organic Letters, 18(21), 5528–5531. [Link]

  • Zhu, C., Xia, J. B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. [Link]

  • Chen, Z., & Yuan, W. (2021). The state of the art of electrophilic N-cyanation of amines for the synthesis of cyanamides.[1] Molecules, 26(24), 7654. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Off-Target Effects: A Comparative Analysis of the 4-Phenylpiperazine-1-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Off-Target Profiling in Modern Drug Discovery

In the intricate process of drug development, the identification of a potent "hit" against a therapeutic target is merely the opening chapter. The narrative that follows—the journey from hit to a safe and effective drug—is profoundly shaped by a molecule's selectivity. Off-target effects, which occur when a drug interacts with unintended biomolecules, are a leading cause of clinical trial failures, with unforeseen toxicity accounting for a significant percentage of these setbacks.[1] These unintended interactions can range from benign to catastrophic, underscoring the necessity of comprehensive off-target profiling early in the discovery pipeline.[2][3]

This guide provides a framework for evaluating the off-target liabilities of molecules built around the 4-phenylpiperazine-1-carbonitrile scaffold. The piperazine moiety, a common constituent in centrally active compounds, is known for its promiscuous binding to a variety of receptors and transporters.[4][5] Understanding and mitigating these interactions is paramount for developing safer therapeutics.

Here, we will use a hypothetical lead compound, "PPCN-Lead," which incorporates the this compound core and is designed as a selective inhibitor of a novel kinase target, "Target-X Kinase." We will compare its off-target profile with two well-characterized phenylpiperazine drugs, Trazodone and Nefazodone, to illustrate the principles and methodologies of a robust off-target evaluation. This comparative approach will provide researchers, scientists, and drug development professionals with the technical insights and experimental rationale required to navigate the complexities of drug selectivity.

Comparative Off-Target Analysis: Beyond the Primary Target

While PPCN-Lead is optimized for Target-X Kinase, the inherent chemical features of its phenylpiperazine core suggest a predisposition for interactions with G-protein coupled receptors (GPCRs) and monoamine transporters, common off-targets for this chemical class.[6][7] A critical step in its preclinical evaluation is to quantify these interactions and compare them to existing drugs to contextualize the risk.

Data Presentation: Receptor and Transporter Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) for our hypothetical PPCN-Lead alongside the publicly documented profiles of Trazodone and Nefazodone.[8] A lower Ki value signifies a higher binding affinity. This quantitative analysis is the cornerstone of assessing selectivity.

TargetPPCN-Lead (Hypothetical Ki, nM)Trazodone (Ki, nM)Nefazodone (Ki, nM)Therapeutic Class of Off-Target
Target-X Kinase (Primary Target) 15 >10,000>10,000Kinase
Serotonin Transporter (SERT)2,50013034Antidepressant/Anxiolytic
Serotonin Receptor 5-HT1A8504026Antidepressant/Anxiolytic
Serotonin Receptor 5-HT2A1,200172Antipsychotic/Antidepressant
Adrenergic Receptor α1980235Antihypertensive/Antipsychotic
Adrenergic Receptor α24,50043081Antihypertensive/Sedative
Histamine Receptor H17,300430330Antihistamine/Sedative
Dopamine Receptor D2>10,0002,100410Antipsychotic

Expert Interpretation: The data illustrates that while PPCN-Lead is potent against its primary target, it exhibits micromolar affinity for several biogenic amine receptors. Critically, its selectivity for Target-X Kinase over these off-targets is over 50-fold in most cases. In contrast, Trazodone and Nefazodone, both antidepressants, show high affinity for multiple serotonin and adrenergic receptors, which contributes to both their therapeutic effects and their side-effect profiles (e.g., sedation via H1 antagonism, orthostatic hypotension via α1 antagonism). This table allows a rapid, data-driven assessment of PPCN-Lead's potential liabilities compared to established drugs.

Experimental Methodologies: The Foundation of Trustworthy Data

The reliability of any comparative analysis hinges on the quality of the experimental data. Here, we detail the standard operating procedures for two fundamental assays in off-target profiling: a receptor binding assay and an enzyme inhibition assay. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Experimental Workflow for Off-Target Screening

The general workflow for identifying potential off-target interactions involves a tiered approach, starting with broad screening and progressing to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Mechanistic Assays a Compound of Interest (e.g., PPCN-Lead) b Broad Panel Radioligand Binding Assay (~40-100 targets) a->b Single high concentration (e.g., 10 µM) c Concentration-Response Curve (e.g., 8-point titration) b->c Hits showing >50% inhibition d Determine IC50 / Ki values for confirmed hits c->d Data Analysis e Cell-Based Functional Assay (Agonist/Antagonist mode) d->e Prioritize potent off-targets (Ki < 1 µM) f Assess downstream signaling (e.g., cAMP, Ca2+ flux) e->f g g f->g Risk Assessment & Mitigation Strategy

Caption: Tiered workflow for off-target liability assessment.

Protocol 1: Radioligand Receptor Binding Assay (Competition Format)

This protocol determines a compound's affinity for a specific receptor by measuring its ability to displace a known, radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of PPCN-Lead for the serotonin 5-HT2A receptor.

Materials:

  • Receptor Source: Commercially available cell membranes expressing human 5-HT2A receptors.

  • Radioligand: [3H]-Ketanserin (a high-affinity 5-HT2A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: PPCN-Lead, dissolved in 100% DMSO.

  • Non-specific Binding Control: Mianserin (10 µM final concentration).

  • 96-well microplates, scintillation fluid, filter mats, and a microplate scintillation counter.

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of PPCN-Lead in 100% DMSO. Dispense a small volume (e.g., 2 µL) of each dilution into the wells of a 96-well plate.

    • Rationale: Creating a concentration gradient is essential for determining the IC50 value. Using 100% DMSO for stock solutions ensures compound solubility.

  • Assay Setup: To each well, add the following in order:

    • 158 µL of Assay Buffer.

    • 20 µL of Radioligand ([3H]-Ketanserin) diluted in Assay Buffer to a final concentration at or below its Kd (e.g., 0.5 nM).

    • 20 µL of receptor membranes diluted in Assay Buffer.

    • Causality Explanation: The radioligand concentration is kept low to ensure that the assay operates in "Zone A," where less than 10% of the radioligand is bound, a key assumption for the Cheng-Prusoff equation used later.[9]

  • Control Wells:

    • Total Binding: Wells containing buffer, radioligand, and membranes, but only DMSO vehicle (no test compound).

    • Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of an unlabeled competitor (Mianserin) to saturate all specific binding sites.

    • Trustworthiness: These controls are non-negotiable. Total binding represents 100% specific binding, while NSB defines the background signal. The difference between them is the specific binding window, which validates the assay's performance.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

    • Rationale: Rapid filtration and cold washes are critical to prevent the dissociation of the ligand-receptor complex during the separation step.

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of PPCN-Lead relative to the Total and NSB controls.

    • Plot percent inhibition versus log[PPCN-Lead] and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Enzyme Inhibition Assay (Kinase Activity)

This protocol measures the ability of a compound to inhibit the enzymatic activity of its primary target, in this case, Target-X Kinase.

Objective: To determine the IC50 of PPCN-Lead against Target-X Kinase.

Materials:

  • Enzyme: Recombinant human Target-X Kinase.

  • Substrate: A specific peptide substrate for Target-X Kinase.

  • Cofactor: ATP (Adenosine triphosphate).

  • Assay Buffer: Kinase reaction buffer (e.g., containing HEPES, MgCl2, DTT).

  • Detection Reagent: A system to detect kinase activity, such as an ADP-Glo™ or LanthaScreen™ assay, which measures product (ADP) formation or substrate phosphorylation.

  • Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine).

Step-by-Step Procedure:

  • Compound Plating: As described in the receptor binding assay, prepare and plate serial dilutions of PPCN-Lead.

  • Enzyme/Inhibitor Pre-incubation: Add the kinase and PPCN-Lead (or positive/vehicle controls) to the wells. Incubate for 15-30 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is crucial for accurately measuring the potency of non-competitive or slow-binding inhibitors.[10]

  • Reaction Initiation: Add a solution containing the peptide substrate and ATP to all wells to start the enzymatic reaction. The ATP concentration should be at or near its Km for the enzyme.

    • Causality Explanation: Using ATP at its Km value provides a sensitive condition for detecting competitive inhibitors.[11] Significantly higher ATP concentrations could overcome the effects of a competitive inhibitor and lead to an underestimation of its potency.[11]

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a luminescent or fluorescent signal proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of PPCN-Lead relative to the high activity (vehicle control) and low activity (positive control or no enzyme) wells.

    • Plot percent inhibition versus log[PPCN-Lead] and fit the data to determine the IC50 value.

Visualizing Off-Target Consequences: A Signaling Pathway Perspective

An off-target interaction is only a liability if it perturbs cellular function. For example, unintended antagonism of the α1-adrenergic receptor can lead to vasodilation and orthostatic hypotension.

G cluster_0 Cell Membrane cluster_1 NE Norepinephrine (Endogenous Ligand) AR α1-Adrenergic Receptor (Off-Target) NE->AR Binds & Activates Gq Gq Protein AR->Gq Activates PPCN PPCN-Lead PPCN->AR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Smooth Muscle Contraction (Vasoconstriction) Ca->Response PKC->Response

Caption: Off-target antagonism of α1-adrenergic signaling by PPCN-Lead.

Conclusion: A Proactive Stance on Selectivity

This guide demonstrates that evaluating off-target effects is not a perfunctory checkbox exercise but a fundamental component of drug discovery. By employing systematic, quantitative, and well-controlled experimental methodologies, researchers can build a comprehensive selectivity profile for their lead candidates. The comparative analysis of our hypothetical PPCN-Lead with established drugs like Trazodone and Nefazodone highlights how contextualizing off-target data is crucial for making informed decisions. While the this compound scaffold offers significant synthetic versatility, its inherent potential for polypharmacology demands a proactive and rigorous approach to off-target liability assessment. Early identification and understanding of these interactions are what separate a promising molecule from a successful therapeutic agent.

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
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  • BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
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  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
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  • PubMed. (2021, January 15). 10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones and related compounds: Synthesis, antiproliferative activity and inhibition of tubulin polymerization.
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  • ResearchGate. (2025, August 7). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Piperazine Derivatives as Dangerous Abused Compounds.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • MDPI. (2001, August 31). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands.
  • BenchChem. (n.d.). Comparative Analysis of Off-Target Effects: A Case Study of Phenylpiperazine Antidepressants.
  • CNKI. (n.d.). Synthesis and Bio-activity of 4-Substituted 1-[Bis(4-Fluoro-Phenyl)Methyl]Piperazine.
  • JETIR. (2024, December 31). In-silico Studies of Phenyl Piperazine Derivatives Against Depression.
  • Wikipedia. (n.d.). Phenylpiperazine.
  • Royal Society of Chemistry. (n.d.). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography.
  • PubMed. (n.d.). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy.

Sources

Orthogonal Assays to Confirm the Biological Activity of 4-Phenylpiperazine-1-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of orthogonal experimental approaches to validate the biological activity of 4-Phenylpiperazine-1-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale and step-by-step protocols for two distinct assays that, when used in conjunction, provide robust confirmation of the compound's interaction with its putative target.

Introduction to this compound

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this structure have been shown to exhibit high affinity for several protein targets, most notably the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[1][2][3] The sigma-1 receptor is implicated in a range of neurological disorders, making compounds that interact with it promising candidates for therapeutic development.[4][5] Additionally, various phenylpiperazine derivatives have been investigated for their roles as EGFR inhibitors, dopamine receptor ligands, and growth hormone secretagogues, highlighting the diverse biological potential of this chemical class.[6][7][8][9]

Given this potential for multiple biological activities, it is crucial to employ a rigorous, multi-faceted approach to characterize the specific effects of this compound. An orthogonal assay strategy, which utilizes distinct experimental principles to measure the same biological event, is essential for generating high-confidence data and avoiding artifacts. This guide will focus on two such assays to confirm the activity of this compound at the sigma-1 receptor: a radioligand binding assay to confirm direct physical interaction and a cell viability assay to measure a downstream functional consequence of this interaction.

Principle of Orthogonal Validation

The core principle of orthogonal validation is to build a compelling case for a compound's biological activity by interrogating it from multiple, independent perspectives. A single assay, while informative, can be susceptible to artifacts or off-target effects. By employing a second, mechanistically different assay, we can significantly increase our confidence in the initial findings. For this compound, we will use the following orthogonal approaches:

  • Direct Binding Confirmation: A radioligand binding assay will determine if and with what affinity the compound physically interacts with the sigma-1 receptor.

  • Functional Cellular Response: A cell viability assay will assess a downstream biological consequence of the compound's interaction with the sigma-1 receptor, as sigma-1 receptor ligands are known to induce apoptosis in some cancer cell lines.[10]

The following diagram illustrates the logical flow of this orthogonal validation strategy.

Orthogonal_Validation_Workflow cluster_assays Orthogonal Assays Assay1 Assay 1: Radioligand Binding Assay Conclusion Confirmed Biological Activity Assay1->Conclusion Provides Evidence For Assay2 Assay 2: Cell Viability Assay Assay2->Conclusion Provides Evidence For Compound This compound Target Sigma-1 Receptor Compound->Target Hypothesized Interaction Binding Direct Physical Binding Target->Binding Measured In Function Downstream Cellular Effect (e.g., Apoptosis) Target->Function Leads To Binding->Assay1 Function->Assay2

Caption: Workflow for orthogonal validation of this compound activity.

Assay 1: Radioligand Binding Assay for Sigma-1 Receptor

A radioligand binding assay is the gold standard for quantifying the affinity of a ligand for its receptor.[11] This assay directly measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known affinity for the target receptor.

Scientific Rationale

This assay operates on the principle of competitive binding. By incubating a preparation of membranes from cells or tissues expressing the sigma-1 receptor with a fixed concentration of a high-affinity radioligand (e.g., [³H]-(+)-pentazocine), we can measure the amount of radioligand bound to the receptor.[4][12] When increasing concentrations of an unlabeled competitor, such as this compound, are added, the competitor will compete with the radioligand for the same binding site. A potent competitor will displace the radioligand at lower concentrations, resulting in a decrease in the measured radioactivity. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, which can then be used to calculate the binding affinity (Ki).

Experimental Protocol

Materials:

  • Membrane preparation from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver).[12][13]

  • Radioligand: [³H]-(+)-pentazocine.

  • Test Compound: this compound.

  • Non-specific binding control: Haloperidol or (+)-pentazocine (unlabeled).[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates with GF/B filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • The diluted test compound or vehicle control.

    • [³H]-(+)-pentazocine at a final concentration near its Kd.

    • Membrane preparation (typically 50-100 µg of protein per well).

  • For determination of non-specific binding, add a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol) instead of the test compound.

  • Incubate the plate at room temperature for 120 minutes with gentle agitation to reach equilibrium.[14]

  • Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

The data is analyzed by plotting the percentage of specific binding against the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundIC50 (nM)Ki (nM)
This compound15.25.8
Haloperidol (Control)3.51.3

Table 1: Hypothetical binding affinity data for this compound at the sigma-1 receptor.

A low nanomolar Ki value would indicate high-affinity binding of this compound to the sigma-1 receptor.

Assay 2: Cell Viability Assay

To provide an orthogonal confirmation of the biological activity of this compound, a functional assay is required. Many sigma-2 receptor ligands are known to induce apoptosis in tumor cells, and while the carbonitrile derivative is expected to be more sigma-1 selective, investigating its effect on cell viability provides a valuable functional readout.[10]

Scientific Rationale

This assay measures the impact of the compound on cell proliferation and survival. A change in cell viability upon treatment with this compound would suggest that the binding observed in the first assay leads to a downstream cellular response. This assay is orthogonal because it measures a biological outcome rather than a direct physical interaction.

Experimental Protocol

Materials:

  • A suitable cancer cell line (e.g., EMT-6 mouse breast cancer cells, which express sigma receptors).[10]

  • Complete cell culture medium.

  • This compound.

  • A positive control known to induce apoptosis (e.g., Siramesine, a known sigma-2 agonist).[10]

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent like PrestoBlue™).

  • 96-well clear-bottom cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a dilution series of this compound and the positive control in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

  • Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

Data Analysis and Interpretation

The absorbance or fluorescence values are proportional to the number of viable cells. The data is normalized to the vehicle-treated control cells (100% viability). A dose-response curve is generated by plotting the percentage of cell viability against the log concentration of the compound to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

CompoundEC50 (µM)
This compound25.6
Siramesine (Control)12.1

Table 2: Hypothetical cell viability data for this compound.

A dose-dependent decrease in cell viability would indicate that this compound has a functional effect on the cells, potentially as a consequence of its interaction with the sigma-1 receptor.

The following diagram illustrates the workflow for the cell viability assay.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Start->Adhere Treat Treat with this compound (Dose-Response) Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddReagent Add Cell Viability Reagent Incubate->AddReagent Incubate2 Incubate per Manufacturer's Protocol AddReagent->Incubate2 Read Measure Absorbance/Fluorescence Incubate2->Read Analyze Analyze Data and Determine EC50 Read->Analyze

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenylpiperazine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of potent, novel, or poorly characterized chemical entities demands a rigorous, proactive approach to personal protection. This guide provides essential, in-depth safety protocols for handling 4-Phenylpiperazine-1-carbonitrile. The procedures outlined here are synthesized from an analysis of its chemical structure, data from close structural analogs, and established standards for handling hazardous chemicals. Our objective is to build a culture of safety that extends beyond the product, ensuring that innovation and well-being proceed hand-in-hand.

Hazard Assessment: The Rationale for Stringent Controls

While specific toxicological data for this compound is limited, a comprehensive hazard assessment can be constructed by examining its core structure and the known risks of its constituent parts: the phenylpiperazine moiety and the nitrile functional group. Safety Data Sheets (SDS) for closely related analogs, such as 1-Phenylpiperazine and 4-Piperazin-1-yl-benzonitrile, paint a clear picture of the potential hazards.

Key Inferred Hazards:

  • Acute Toxicity (Oral, Dermal): 1-Phenylpiperazine is classified as toxic if swallowed and can be fatal if it comes into contact with the skin.[1][2] This high dermal toxicity necessitates that no skin is exposed during handling.

  • Severe Corrosivity: Analogs are known to cause severe skin burns and serious eye damage.[2][3][4] This indicates that the compound is destructive to tissue upon contact.

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[5] If the compound is a powder or aerosolized, it poses a significant inhalation risk.

  • Nitrile Group Hazard: The carbonitrile (-C≡N) group is a key feature. While stable, nitrile compounds can release highly toxic hydrogen cyanide gas under specific conditions, such as exposure to strong acids or during combustion.[4][6]

Given this profile, this compound must be treated as a corrosive and highly toxic substance, demanding the highest level of personal protective equipment to create an absolute barrier between the researcher and the chemical.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazardous properties. For this compound, a comprehensive ensemble is mandatory for all handling procedures.

  • Hand Protection: Due to the high dermal toxicity and corrosivity, single gloves are insufficient.

    • Primary Gloves: Nitrile gloves are the standard choice due to their excellent resistance to a wide range of chemicals, including solvents and corrosive materials.[7][8][9] They provide a reliable barrier and are more puncture-resistant than latex.[10]

    • Double Gloving: Wearing two pairs of nitrile gloves provides an additional layer of safety against micropores and in case the outer glove is compromised. This is a standard practice when handling highly hazardous substances.

  • Body Protection:

    • Chemical-Resistant Laboratory Coat: A standard cotton lab coat is not sufficient. A coat made of a non-porous material like polyester or a treated fabric is necessary to prevent the absorption of splashes.

    • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These must be worn at all times and should form a complete seal around the eyes to protect against splashes, dust, and vapors.[11] Standard safety glasses are inadequate.

    • Full Face Shield: A face shield must be worn in conjunction with goggles.[11] It protects the entire face from splashes and is critical given the compound's severe corrosivity.[1]

  • Respiratory Protection:

    • All work with solid this compound or concentrated solutions must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[1][3]

    • If engineering controls are not available or during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[12] A surgical mask provides no protection.[12]

Operational Protocols: PPE in Practice

The level of PPE required is dictated by the specific task. The following table summarizes the minimum requirements for common laboratory procedures.

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Receiving/Unpacking Single Pair Nitrile GlovesLab CoatSafety GlassesNot required unless package is damaged
Weighing Solid Compound Double Pair Nitrile GlovesChemical-Resistant Lab CoatChemical Goggles & Face ShieldRequired: Chemical Fume Hood
Preparing Solutions Double Pair Nitrile GlovesChemical-Resistant Lab CoatChemical Goggles & Face ShieldRequired: Chemical Fume Hood
Conducting Reactions Double Pair Nitrile GlovesChemical-Resistant Lab Coat, ApronChemical Goggles & Face ShieldRequired: Chemical Fume Hood
Spill Cleanup Heavy-duty Chemical Gloves over Nitrile GlovesChemical-Resistant Suit/ApronChemical Goggles & Face ShieldRequired: NIOSH-Approved Respirator
Waste Disposal Double Pair Nitrile GlovesChemical-Resistant Lab CoatChemical Goggles & Face ShieldAs required by waste protocol
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Assess Handling Task task_type What is the task? start->task_type weighing Weighing Solid or Preparing Solutions task_type->weighing Routine Lab Scale reaction Reaction Work-up or Large Volume Transfer task_type->reaction Higher Risk spill Spill or Emergency Cleanup task_type->spill Emergency control_check Is a Fume Hood Available & Used? weighing->control_check reaction->control_check ppe_spill Emergency PPE: - Heavy-Duty Chemical Gloves - Chemical-Resistant Suit/Apron - NIOSH-Approved Respirator spill->ppe_spill ppe_base Base PPE: - Double Nitrile Gloves - Chemical-Resistant Lab Coat - Chemical Splash Goggles - Full Face Shield proceed Proceed with Task control_check->proceed Yes stop STOP! Consult EHS control_check->stop No proceed->ppe_base

Caption: PPE selection workflow for handling this compound.

Step-by-Step Donning and Doffing Procedures

Properly putting on and, more importantly, taking off PPE is critical to prevent exposure.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Don the chemical-resistant lab coat and apron (if needed).

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Goggles and Face Shield: Put on chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) Sequence - The Contaminated Zone: This procedure should be performed slowly and deliberately. The goal is to touch only the inside of the contaminated equipment.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately in a hazardous waste container.

  • Face Shield and Goggles: Remove the face shield by touching the headband only. Remove the goggles from the back. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Unfasten the lab coat, and shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and place it in the designated container for laundry or disposal.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]

Disposal Plan: A Responsible Conclusion

All materials that come into contact with this compound are considered hazardous waste.

  • PPE Disposal: All used disposable PPE, including nitrile gloves, lab coats (if disposable), and any contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container.[6][13]

  • Chemical Waste: Unused compound and solutions containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][14] Never pour this chemical down the drain.[6] The container should be stored in a secondary containment bin in a designated satellite accumulation area. Disposal must be handled by a certified hazardous waste management company in accordance with local and federal regulations.[14][15]

By adhering to these stringent guidelines, we ensure that our pursuit of scientific discovery is conducted with the utmost respect for personal safety and environmental responsibility.

References

  • Vertex AI Search. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Retrieved February 15, 2026.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved February 15, 2026, from [Link]

  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection.
  • PubMed. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved February 15, 2026, from [Link]

  • Fisher Scientific. (2013, January 21). Safety Data Sheet: 1-Phenylpiperazine.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
  • TCI Chemicals. (2025, November 20). SAFETY DATA SHEET: 1-Phenylpiperazine.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Phenylpiperazine hydrochloride.
  • Thermo Fisher Scientific. (2013, January 21). SAFETY DATA SHEET: 1-Phenylpiperazine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • Cayman Chemical. (2025, June 24). Safety Data Sheet: Phenylpiperazine (hydrochloride).
  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved February 15, 2026, from [Link]

  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 4-Piperazin-1-yl-benzonitrile.
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-Phenylpiperazine. Retrieved February 15, 2026, from [Link]

  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • BenchChem. (2025). Proper Disposal of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals.
  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved February 15, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.